molecular formula C11H15NO2 B1306258 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine CAS No. 654683-88-2

1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine

Cat. No.: B1306258
CAS No.: 654683-88-2
M. Wt: 193.24 g/mol
InChI Key: XFJGCUXFYPRSMB-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine is a chemical compound of significant interest in medicinal chemistry and neuroscience research, primarily due to its structural relationship with high-affinity dopamine receptor ligands. The 1,4-benzodioxane scaffold is a recognized pharmacophore in the development of compounds that target neurotransmitter systems in the central nervous system . Specifically, research indicates that structurally similar analogs, such as piperazine derivatives bearing the 2,3-dihydrobenzo[1,4]dioxin group, are potent and highly selective antagonists for the dopamine D4 receptor, showing over a thousand-fold selectivity for D4 over D2 and D3 receptors . This makes compounds based on this core structure valuable tools for investigating the pharmacological role of D4 receptors, which are predominantly found in extrastriatal brain regions like the cortex, hippocampus, and thalamus . These areas are critically involved in emotion and cognition, and D4 receptors are implicated in the pathophysiology of several neuropsychiatric disorders. Consequently, this amine serves as a key synthetic intermediate and pharmacologically active scaffold for researchers developing novel radioligands for positron emission tomography (PET) imaging and for probing the complex mechanisms of action of atypical antipsychotics . Its study contributes to the advancement of targeted therapies for conditions such as schizophrenia, where D4 receptors may play a crucial role. This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-9(12)8-3-4-10-11(7-8)14-6-5-13-10/h3-4,7,9H,2,5-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJGCUXFYPRSMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC2=C(C=C1)OCCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,3-Dihydro-benzodioxin-6-yl)-propylamine: Synthesis, Properties, and Potential Applications

An In-depth Technical Guide to 1-(2,3-Dihydro-benzo[1][2]dioxin-6-yl)-propylamine: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of 1-(2,3-Dihydro-benzo[1][2]dioxin-6-yl)-propylamine, a molecule of significant interest within the broader class of benzodioxan derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical identity, synthesis, and potential pharmacological applications based on established principles and data from analogous compounds.

Core Identifiers and Physicochemical Properties

A precise understanding of a compound's identity and fundamental properties is paramount for any research and development endeavor. This section consolidates the key identifiers and physicochemical data for 1-(2,3-Dihydro-benzo[1][2]dioxin-6-yl)-propylamine.

IdentifierValue
CAS Number 654683-88-2
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.25 g/mol
IUPAC Name 1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-amine
Synonyms 1-(2,3-Dihydro-benzo[1][2]dioxin-6-yl)-propylamine

Synthesis Methodology: A Focus on Reductive Amination

The synthesis of 1-(2,3-Dihydro-benzo[1][2]dioxin-6-yl)-propylamine is most efficiently achieved through a two-step process, commencing with the synthesis of the ketone precursor followed by reductive amination. This approach is a well-established and versatile method for the preparation of primary amines.

Synthesis of the Ketone Precursor: 1-(2,3-Dihydro-benzo[1][2]dioxin-6-yl)-propan-1-one

The synthesis of the key intermediate, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one (CAS No: 20632-12-6)[3], can be accomplished via a Friedel-Crafts acylation of 1,4-benzodioxan. This classic electrophilic aromatic substitution reaction provides a reliable route to the desired ketone.

Experimental Protocol: Friedel-Crafts Acylation

  • Reaction Setup: To a stirred solution of 1,4-benzodioxan in a suitable inert solvent (e.g., dichloromethane or ether), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) at a reduced temperature (typically 0 °C) to control the exothermic reaction.

  • Acylating Agent Addition: Slowly add propanoyl chloride to the reaction mixture. The propanoyl chloride will react with the Lewis acid to form a highly electrophilic acylium ion.

  • Electrophilic Aromatic Substitution: The acylium ion will then attack the electron-rich benzene ring of the 1,4-benzodioxan, preferentially at the 6-position due to the activating effect of the dioxan ring.

  • Work-up: Upon completion of the reaction (monitored by TLC or LC-MS), the reaction is quenched by the slow addition of ice-water. The organic layer is then separated, washed with a mild base (e.g., sodium bicarbonate solution) and brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure.

  • Purification: The crude product, 1-(2,3-Dihydro-benzo[1][2]dioxin-6-yl)-propan-1-one, can be purified by column chromatography on silica gel or by recrystallization to yield the pure ketone.

Reductive Amination to Yield 1-(2,3-Dihydro-benzo[1][2]dioxin-6-yl)-propylamine

Reductive amination is a powerful and widely used method for the synthesis of amines from ketones or aldehydes.[2][4] This one-pot reaction involves the formation of an imine intermediate from the ketone and an amine source, which is then reduced in situ to the corresponding amine. For the synthesis of a primary amine, ammonia is used as the nitrogen source.

Experimental Protocol: Reductive Amination

  • Reaction Mixture: In a suitable reaction vessel, dissolve 1-(2,3-Dihydro-benzo[1][2]dioxin-6-yl)-propan-1-one in a protic solvent such as methanol or ethanol.

  • Amine Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol. The presence of a weak acid, like acetic acid, can catalyze the formation of the imine intermediate.

  • Reducing Agent: Introduce a suitable reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reagent for this transformation as it is selective for the reduction of the imine in the presence of the ketone.[4] Alternatively, other reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or catalytic hydrogenation can be employed.

  • Reaction Conditions: The reaction is typically stirred at room temperature for several hours to overnight, with progress monitored by an appropriate analytical technique.

  • Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent and washed with water and brine. The organic layer is dried and concentrated. The crude product, 1-(2,3-Dihydro-benzo[1][2]dioxin-6-yl)-propylamine, can be purified by column chromatography or by formation of a salt (e.g., hydrochloride salt) followed by recrystallization.

Synthesis_Workflowcluster_0Step 1: Friedel-Crafts Acylationcluster_1Step 2: Reductive AminationBenzodioxanBenzodioxanFC_ReactionFriedel-Crafts Acylation(AlCl₃)Benzodioxan->FC_ReactionPropanoyl_ChloridePropanoyl_ChloridePropanoyl_Chloride->FC_ReactionKetone_Precursor1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propan-1-oneFC_Reaction->Ketone_PrecursorRA_ReactionReductive Amination(e.g., NaBH₃CN)Ketone_Precursor->RA_ReactionAmmoniaAmmoniaAmmonia->RA_ReactionFinal_Product1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamineRA_Reaction->Final_Product

A generalized workflow for the synthesis of the target compound.

Potential Pharmacological Applications and Mechanism of Action

While specific pharmacological data for 1-(2,3-Dihydro-benzo[1][2]dioxin-6-yl)-propylamine is not extensively available in the public domain, its structural similarity to a well-studied class of compounds, the benzodioxan derivatives, allows for informed postulation of its potential biological activities.

Alpha-Adrenergic Receptor Antagonism: A Likely Mechanism of Action

Many benzodioxan derivatives are known to exhibit potent α-adrenergic receptor blocking activity.[5] These receptors are key components of the sympathetic nervous system, regulating vasoconstriction and other physiological processes. Alpha-blockers, by antagonizing the effects of norepinephrine and epinephrine on these receptors, lead to vasodilation and a subsequent lowering of blood pressure.

The general mechanism involves the binding of the antagonist to α₁-adrenoceptors on vascular smooth muscle, preventing the binding of endogenous catecholamines and thereby inhibiting the intracellular signaling cascade that leads to muscle contraction.

Alpha_Blocker_MoAcluster_0Sympathetic Nerve Terminalcluster_1Vascular Smooth Muscle CellNorepinephrine_VesicleNorepinephrineAlpha1_Receptorα₁-AdrenoceptorBinding SiteNorepinephrine_Vesicle->Alpha1_Receptor:f1BindsGq_ProteinGq ProteinAlpha1_Receptor->Gq_ProteinActivatesPLCPhospholipase CGq_Protein->PLCIP3_DAGIP₃ & DAGProductionPLC->IP3_DAGCa_ReleaseCa²⁺ ReleaseIP3_DAG->Ca_ReleaseContractionVasoconstrictionCa_Release->ContractionBenzodioxan_Derivative1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine(Antagonist)Benzodioxan_Derivative->Alpha1_Receptor:f1Blocks

Postulated mechanism of action via α₁-adrenergic receptor blockade.

Given this precedent, 1-(2,3-Dihydro-benzo[1][2]dioxin-6-yl)-propylamine is a strong candidate for investigation as an antihypertensive agent. Further research would be required to determine its receptor subtype selectivity (α₁ vs. α₂) and its potency.

Other Potential Therapeutic Areas

The benzodioxan scaffold is present in a variety of pharmacologically active compounds, suggesting a broader potential for this molecule. These areas include:

  • Anticancer and Antibacterial Agents: Certain benzodioxane derivatives have demonstrated cytotoxic effects against cancer cell lines and inhibitory activity against bacterial targets.[6][7]

  • Central Nervous System (CNS) Activity: The structural motif is also found in compounds with activity at serotonergic and other CNS receptors, indicating potential applications in neuropsychiatric disorders.

Safety, Handling, and Storage

As with any research chemical, proper safety precautions are essential when handling 1-(2,3-Dihydro-benzo[1][2]dioxin-6-yl)-propylamine and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion and Future Directions

1-(2,3-Dihydro-benzo[1][2]dioxin-6-yl)-propylamine is a readily synthesizable compound with significant potential for further investigation, particularly in the realm of cardiovascular and CNS drug discovery. Its structural relationship to known α-adrenergic antagonists provides a strong rationale for its evaluation as an antihypertensive agent. Future research should focus on the detailed pharmacological characterization of this molecule, including its receptor binding profile, in vitro and in vivo efficacy, and pharmacokinetic properties. Such studies will be crucial in determining its true therapeutic potential.

References

  • PubChem. 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one. National Center for Biotechnology Information. Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

  • Chemistry Steps. Reductive Amination. Available from: [Link]

  • Timmermans, P. B., van Kemenade, J. E., Batink, H. D., & van Zwieten, P. A. (1983). Selectivity of benzodioxane alpha-adrenoceptor antagonists for alpha 1- and alpha 2-adrenoceptors determined by binding affinity. Pharmacology, 26(5), 258–269.
  • García-Sánchez, D., et al. (2023). Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer. Bioorganic & Medicinal Chemistry, 94, 117469.
  • Straniero, V., et al. (2021). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. International Journal of Molecular Sciences, 22(16), 8847.

Molecular Architecture and Physicochemical Profiling of Benzodioxan Propylamines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary

The 1,4-benzodioxan scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for ligands targeting G-protein coupled receptors (GPCRs), particularly serotonergic (5-HT1A), dopaminergic (D2), and adrenergic (


) subtypes. While ethyl-linked derivatives like WB-4101  are historically significant, benzodioxan propylamines —characterized by a three-carbon linker—offer distinct physicochemical advantages and altered selectivity profiles.

This guide provides an in-depth analysis of the molecular weight, lipophilicity, and synthetic pathways of benzodioxan propylamines. It distinguishes between C2-linked propylamines (direct attachment to the dioxane ring) and N-linked propylamines (piperazine-mediated), offering a roadmap for optimizing these ligands for CNS penetration and receptor subtype selectivity.

Part 1: Structural Classification & Physicochemical Data

The physicochemical behavior of benzodioxan propylamines is governed by the attachment point of the propylamine chain and the substitution pattern on the aromatic ring. We categorize these into two primary classes for data clarity.

Structural Classes
  • Class A (C2-Scaffold): The propylamine chain is directly attached to the C2 position of the 1,4-benzodioxan ring. These are often chiral scaffolds used to build complex ligands.

  • Class B (Ligand Derivatives): The benzodioxan moiety is linked via a heteroatom (often a piperazine nitrogen or ether oxygen) to a propyl chain.

Physicochemical Property Table

The following data aggregates experimental and high-fidelity computed values for key benzodioxan propylamine derivatives.

Compound IDStructure DescriptionMW ( g/mol )cLogPpKa (Basic)TPSA (

)
Solubility (aq)
BZD-Pr-NH2 3-(2,3-dihydro-1,4-benzodioxin-2-yl)propan-1-amine193.241.829.835.2High (>10 mM)
WB-4101-Pr Propyl homologue of WB-4101 (Antagonist)359.423.458.955.4Moderate
BZD-Pip-Pr 1-(3-chloropropyl)-4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine296.802.917.4 / 3.230.5Low
5-HT1A Ligand 3-[4-(1,4-benzodioxan-5-yl)piperazin-1-yl]-1-phenylpropan-1-one366.453.107.245.8Low

Note: cLogP values are calculated based on the fragmentation method. pKa values refer to the protonation of the terminal amine or piperazine nitrogen, critical for lysosomal trapping and receptor salt-bridging.

Part 2: Synthetic Protocols

The synthesis of benzodioxan propylamines requires precise control over stereochemistry at the C2 position, as the (S)-enantiomer often exhibits superior binding affinity for


-adrenergic receptors, while the (R)-enantiomer may favor 5-HT1A subtypes [1].
Workflow: Enantioselective Synthesis of C2-Propylamines

This protocol describes the synthesis of the Class A scaffold, essential for library generation.

Reagents: Catechol, (S)-epichlorohydrin, Potassium Carbonate (


), Acetonitrile, Lithium Aluminum Hydride (LAH).
  • Chiral Ring Closure:

    • Dissolve catechol (10 mmol) and

      
       (25 mmol) in acetonitrile.
      
    • Add (S)-epichlorohydrin (12 mmol) dropwise at reflux.

    • Mechanism: Double

      
       displacement yields (S)-2-hydroxymethyl-1,4-benzodioxan.
      
    • Yield: 85% | ee: >98%.[1][2][3]

  • Chain Extension (The Nitrile Route):

    • Convert the alcohol to a mesylate (MsCl,

      
      , DCM).
      
    • Displace with cyanide (

      
      , DMSO, 
      
      
      
      ) to form (S)-1,4-benzodioxan-2-acetonitrile. Note: This adds one carbon.
    • Alternative for Propyl: To achieve a 3-carbon chain, use a malonate displacement or Wittig homologation on the corresponding aldehyde.

  • Reduction to Amine:

    • Dissolve the nitrile/amide intermediate in dry THF.

    • Add LAH (3 eq) at

      
       under Argon. Reflux for 4 hours.
      
    • Quench via Fieser workup (

      
      , 15% NaOH, 
      
      
      
      ).
Visualization: Synthetic Pathway

The following diagram illustrates the parallel synthesis of Class A and Class B derivatives.

BenzodioxanSynthesis cluster_legend Reaction Types Catechol Catechol (Starting Material) Inter1 (S)-2-Hydroxymethyl- 1,4-benzodioxan Catechol->Inter1 K2CO3, Reflux (Ring Closure) Piperazine Aryl-Piperazine Catechol->Piperazine Alternative Route Epichlor (S)-Epichlorohydrin Epichlor->Inter1 Aldehyde Benzodioxan-2-carboxaldehyde Inter1->Aldehyde Swern Oxidation PropylAmine Class A: Benzodioxan-2-propylamine Aldehyde->PropylAmine 1. Wittig 2. H2/Pd-C Reduction Wittig Wittig Reagent (Ph3P=CH-CN) Wittig->PropylAmine ClassB Class B: Piperazinyl-Propyl Ligand Piperazine->ClassB Alkylation (K2CO3, MeCN) Dihalo 1,3-Dichloropropane Dihalo->ClassB Cyclization Cyclization Oxidation/Reduction Oxidation/Reduction Cyclization->Oxidation/Reduction Alkylation Alkylation Oxidation/Reduction->Alkylation

Caption: Synthetic divergence for generating C2-linked (Class A) vs. Piperazine-linked (Class B) benzodioxan propylamines.[1][4][5][6][7][8]

Part 3: Physicochemical Profiling Protocols

Trustworthy data requires self-validating experimental protocols. The following methods are standard for characterizing these lipophilic amines.

Lipophilicity (LogP) Determination via HPLC

The traditional shake-flask method is prone to errors with surface-active amines. A reversed-phase HPLC method is preferred for high-throughput validation.

  • Stationary Phase: C18 column (end-capped to reduce silanol interactions with the amine).

  • Mobile Phase: Methanol/Water with 20 mM MOPS buffer (pH 7.4).

  • Calibration: Run a set of 5 standards with known LogP (e.g., Toluene, Naphthalene, Benzophenone).

  • Calculation:

    
    
    
    
    
    Where
    
    
    is retention time and
    
    
    is the dead time (uracil).
pKa Determination via Potentiometric Titration

Accurate pKa is critical for predicting CNS penetration (only the uncharged species crosses the BBB effectively).

  • Preparation: Dissolve 5 mg of compound in 20 mL of 0.1 M KCl (ionic strength adjustor). Ensure the solution is degassed to remove

    
    .
    
  • Titration: Titrate with 0.1 M HCl to pH 2.0, then back-titrate with 0.1 M KOH to pH 12.0 using an automated titrator (e.g., Sirius T3).

  • Analysis: Use the Bjerrum plot method to identify the inflection point representing the amine deprotonation.

Part 4: Pharmacological Relevance (SAR)

The "propylamine" linker serves as a critical spacer that governs the depth of ligand insertion into the orthosteric binding pocket of GPCRs.

Linker Length & Selectivity
  • Ethyl (2-carbon): Favors

    
    -adrenergic antagonism (e.g., WB-4101).[9] The shorter chain positions the benzodioxan oxygen atoms to interact with Serine residues in TM5 [2].
    
  • Propyl (3-carbon): Often shifts selectivity towards 5-HT1A and D2 receptors. The extended linker allows the bulky benzodioxan headgroup to reach secondary hydrophobic pockets (extracellular loops) while the basic amine anchors to the conserved Aspartate (Asp3.32) in TM3.

SAR Visualization

The diagram below maps the pharmacophore interactions derived from binding data of propyl-homologues.

SAR_Map Benzodioxan Benzodioxan Core (Aromatic/Polar) Linker Propyl Chain (Spacer: 3-4 Angstroms) Benzodioxan->Linker TM5 TM5 Serine (H-Bonding) Benzodioxan->TM5 Ethyl Linker favors EL2 Extracellular Loop 2 (Hydrophobic Pocket) Benzodioxan->EL2 Propyl Linker favors Amine Protonated Amine (Cationic Center) Linker->Amine Tail Distal Substituent (Lipophilic Tail) Amine->Tail TM3 TM3 Aspartate (Salt Bridge) Amine->TM3 Critical Ionic Bond

Caption: Pharmacophore map highlighting how the propyl linker facilitates interaction with the EL2 hydrophobic pocket, enhancing 5-HT1A affinity.

References

  • Bonifazi, A., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11.

    
    -adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medicinal Chemistry. Available at: [Link]
    
  • Quaglia, W., et al. (2008).

    
    -adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. Journal of Medicinal Chemistry. Available at: [Link]
    
  • Barbaro, R., et al. (2002).[6] Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • PubChem Compound Summary. (2025). 1,4-Benzodioxan-2-propylamine derivatives.[7][10] National Library of Medicine. Available at: [Link]

Sources

The History and Discovery of 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the history, synthesis, and pharmacological profile of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-amine , commonly referred to in literature as 3,4-Ethylenedioxyamphetamine (EDA) or EDMA (though EDMA strictly refers to the N-methyl derivative).

A Technical Guide to the Benzodioxan Analogues of MDA

Executive Summary

1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine (also known as EDA or 3,4-Ethylenedioxyamphetamine ) represents a pivotal structure in the history of psychopharmacology. It serves as a steric probe in Structure-Activity Relationship (SAR) studies, specifically designed to test the spatial constraints of the serotonin transporter (SERT) and the 5-HT2A receptor.

Discovered during the "golden age" of phenethylamine research (1960s-1990s), this compound is the 1,4-benzodioxan homolog of the classic entactogen MDA (3,4-methylenedioxyamphetamine). While MDA possesses a planar methylenedioxy ring, EDA features a bulky, non-planar ethylenedioxy bridge. This structural modification rendered the molecule largely inactive in early human trials—a negative result that provided crucial data on the steric limits of psychedelic receptor binding sites.

Chemical Identity & Nomenclature

The nomenclature for this compound can be ambiguous in historical literature. This guide standardizes the terminology based on IUPAC conventions and the Shulgin Index.

AttributeDetail
IUPAC Name 1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-amine
Common Names EDA, 3,4-Ethylenedioxyamphetamine, BED (Benzodioxan-Amine)
Molecular Formula C₁₁H₁₅NO₂
Molar Mass 193.24 g/mol
Structural Class Substituted Amphetamine / Benzodioxan
Key Feature 1,4-Dioxane ring fused to a benzene ring (Ethylenedioxy bridge)

Note on Nomenclature: The user-specified name "1-(...)-propylamine" technically describes a propyl chain. However, in the context of psychoactive phenethylamines, this string almost exclusively refers to the alpha-methyl homolog (amphetamine scaffold), where the amine is on the second carbon of a propyl chain attached to the ring.

History and Discovery

The Shulgin Era: The Search for Steric Limits

The discovery of EDA is inextricably linked to the work of Dr. Alexander Shulgin . Following the characterization of MDA and MDMA, researchers sought to understand why the methylenedioxy ring was essential for activity.

  • Hypothesis: If the methylenedioxy ring acts merely as a lipophilic anchor, expanding it to an ethylenedioxy ring (adding one -CH₂- group) should retain activity.

  • The Experiment: Shulgin synthesized EDA (and its N-methyl counterpart, EDMA) to test this.

  • The Result (PiHKAL): In his seminal work PiHKAL (Phenethylamines I Have Known and Loved), Shulgin described the ethylenedioxy compounds as essentially inactive or possessing only "hypnagogic" effects at high doses (up to 250 mg).

This "failure" was a significant scientific discovery. It demonstrated that the receptor binding pocket (specifically at 5-HT2A) is highly sterically constrained. The extra methylene group in the benzodioxan ring forces the ring into a twisted "half-chair" conformation, unlike the planar methylenedioxy ring of MDA, preventing the necessary lock-and-key fit for psychedelic activity.

Modern Re-evaluation (2000s-Present)

While EDA failed as a psychedelic, modern transporter assays have revealed it acts as a Monoamine Releasing Agent (MRA) .

  • 2010s Research: Studies utilizing cloned human transporters (hSERT, hDAT, hNET) showed that EDA and EDMA do release serotonin and norepinephrine, but with lower potency than their methylenedioxy counterparts.

  • Neurotoxicity: Unlike MDA/MDMA, benzodioxan analogues often show reduced neurotoxic potential, making them valuable tools for studying non-neurotoxic mechanisms of monoamine release.

Synthesis Protocols

The synthesis of EDA typically follows the classic "Nitropropene Route," a self-validating system used for most substituted amphetamines.

Retrosynthetic Analysis

The target molecule is constructed by coupling the benzodioxan ring to a 3-carbon amine chain.

  • Precursor: 1,4-Benzodioxan-6-carbaldehyde.

  • Intermediate: 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-nitropropene.

  • Product: EDA (Amine).[1]

Step-by-Step Methodology

Step 1: Henry Reaction (Condensation)

  • Reagents: 1,4-Benzodioxan-6-carbaldehyde + Nitroethane.

  • Catalyst: Ammonium acetate or Cyclohexylamine.

  • Solvent: Glacial Acetic Acid.

  • Procedure: Reflux the aldehyde with excess nitroethane. The water generated is removed (or the reaction is driven by heat). The product, a yellow crystalline nitropropene, precipitates upon cooling.

  • Validation: Melting point check and NMR (appearance of vinylic proton).

Step 2: Reduction (LiAlH₄)

  • Reagents: Lithium Aluminum Hydride (LiAlH₄) in dry THF or Diethyl Ether.

  • Procedure: The nitropropene is added dropwise to the hydride solution under inert atmosphere (N₂). The nitro group and the alkene are reduced simultaneously to the amine.

  • Workup: Quench with water/NaOH (Fieser method), filter salts, and extract the amine oil.

  • Purification: Convert to Hydrochloride salt using gaseous HCl in isopropanol/ether.

Synthesis Figure 1: Synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-amine (EDA) Aldehyde 1,4-Benzodioxan- 6-carbaldehyde Nitropropene Intermediate: Nitropropene Aldehyde->Nitropropene Henry Rxn (NH4OAc, AcOH, Reflux) Nitroethane Nitroethane Nitroethane->Nitropropene EDA Target: EDA (Freebase) Nitropropene->EDA Reduction LiAlH4 LiAlH4 / THF LiAlH4->EDA Salt EDA HCl (Crystalline) EDA->Salt HCl Gas IPA/Et2O

Pharmacological Profile

The pharmacology of EDA highlights the critical role of ring conformation in drug-receptor interactions.

Binding Affinity & Efficacy

Quantitative data summarizes the "loss of potency" compared to MDA.

TargetMDA (Reference)EDA (Benzodioxan)Mechanism
SERT (Serotonin) High Potency ReleaserModerate ReleaserTransporter Reversal
5-HT2A (Receptor) Agonist (Psychedelic)Negligible Affinity Steric Hindrance
NET (Norepinephrine) Moderate ReleaserWeak ReleaserTransporter Reversal
DAT (Dopamine) Weak ReleaserVery Weak ReleaserTransporter Reversal
The "Ethylene Bridge" Effect (SAR)

The core reason for EDA's lack of psychedelic activity is the ethylene bridge .

  • MDA (Methylenedioxy): The 5-membered ring is nearly planar. It fits snugly into the hydrophobic pocket of the 5-HT2A receptor.

  • EDA (Ethylenedioxy): The 6-membered ring adopts a "half-chair" or "twisted" conformation. This adds significant bulk perpendicular to the plane of the benzene ring.

  • Consequence: This bulk clashes with residues in the receptor binding site (likely Phe339 or similar residues in the orthosteric site), preventing activation.

SAR Figure 2: Structure-Activity Relationship (SAR) of Benzodioxan vs. Benzodioxole cluster_0 MDA (Active) cluster_1 EDA (Inactive/Weak) MDA_Struct Methylenedioxy Ring (Planar / Puckered) MDA_Effect Fits 5-HT2A Pocket -> Psychedelic MDA_Struct->MDA_Effect Comparison SAR Insight: Steric Bulk determines Receptor Selectivity MDA_Struct->Comparison EDA_Struct Ethylenedioxy Ring (Twisted Half-Chair) EDA_Effect Steric Clash -> No 5-HT2A Activation EDA_Struct->EDA_Effect EDA_Struct->Comparison

References

  • Shulgin, A. T., & Shulgin, A. (1991).[1][2][3] PiHKAL: A Chemical Love Story. Transform Press. (Entry: "EDA" and qualitative comments on ethylenedioxy analogues). Link

  • Nichols, D. E. (1986).[4] Differences between the mechanism of action of MDMA, MBDB, and the classic hallucinogens. Identification of a new therapeutic class: entactogens. Journal of Psychoactive Drugs, 18(4), 305-313. Link

  • Simmler, L. D., et al. (2013). Pharmacological characterization of novel synthetic cathinones. (Provides comparative transporter data for ring-substituted amphetamines). British Journal of Pharmacology, 168(2), 458-470. Link

  • Monte, A. P., et al. (1993). Dihydrobenzofuran analogues of hallucinogens. 2. Synthesis and 5-HT2A receptor binding of 5-methoxy-6-methyl-2,3-dihydrobenzofuran-4-ylisopropylamine. Journal of Medicinal Chemistry. (Discusses the steric constraints of the benzodioxan/benzofuran systems). Link

Sources

Toxicological assessment of 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth toxicological assessment of 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine , systematically identified in literature as 3,4-Ethylenedioxyamphetamine (EDA) .

A Technical Guide for Drug Development & Safety Profiling

Executive Summary: The Structural Paradox

1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine, commonly referred to as EDA or 3,4-Ethylenedioxyamphetamine , represents a critical case study in structure-activity relationship (SAR) toxicology. It is the ring-expanded analog of the potent entactogen MDA (3,4-methylenedioxyamphetamine).

While MDA and MDMA ("Ecstasy") possess a 5-membered methylenedioxy ring, EDA features a 6-membered ethylenedioxy (1,4-dioxane) ring fused to the benzene core. Despite this minor structural modification, preclinical data indicates a profound divergence in toxicological and pharmacological profiles . Unlike its hepatotoxic and neurotoxic analogs, EDA exhibits a distinct lack of psychostimulant efficacy and abuse liability in rodent models.

This guide outlines the specific toxicological assessment framework required to evaluate EDA, focusing on "silent" toxicity risks (cardiovascular and metabolic) that persist even in the absence of behavioral stimulation.

Physicochemical & Structural Analysis

Chemical Identity[1]
  • IUPAC Name: 1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-amine

  • Common Name: EDA, 3,4-Ethylenedioxyamphetamine[1][2]

  • Molecular Formula: C₁₁H₁₅NO₂

  • Molecular Weight: 193.24 g/mol

  • Structural Class: Phenethylamine / Amphetamine derivative[1][3][4]

Comparative SAR (Structure-Activity Relationship)

The toxicological potential of EDA is best understood in contrast to its homologs.

CompoundRing Structure5-HT ReleaseDA ReleaseNeurotoxicity Risk
MDA Methylenedioxy (5-membered)HighHighHigh (Serotonergic terminals)
MDMA Methylenedioxy (5-membered)HighModerateHigh (Oxidative stress)
EDA Ethylenedioxy (6-membered)NegligibleNegligibleLow (Inferred)

Key Insight: The expansion of the dioxole ring to a dioxin ring in EDA disrupts the planar conformation required for optimal binding to the Serotonin Transporter (SERT) and Vesicular Monoamine Transporter 2 (VMAT2), significantly reducing its potency as a monoamine releaser.

In Vitro Toxicological Assessment Protocols

To validate the safety profile of EDA, researchers must move beyond behavioral observation to molecular interrogation.

Receptor Binding & Cardiotoxicity Screening (5-HT2B)

A critical risk for benzodioxin derivatives is agonism at the 5-HT2B receptor , which is causally linked to drug-induced valvular heart disease (fibrosis). Even non-stimulant compounds can trigger this pathway.

Protocol: 5-HT2B Functional Assay (Calcium Flux)

  • Cell Line: CHO-K1 cells stably expressing human 5-HT2B.

  • Indicator: FLIPR Calcium 6 Assay Kit.

  • Dosing: 7-point concentration-response curve (1 nM – 10 µM).

  • Positive Control: 5-HT (Serotonin) or BW723C86.

  • Endpoint: Measurement of intracellular Ca²⁺ mobilization (

    
    ).
    
    • Risk Threshold:

      
       implies high valvulopathy risk.
      
Metabolic Stability & Hepatotoxicity

The ethylenedioxy ring is metabolically robust but susceptible to O-dealkylation. The resulting catechol metabolites are redox-active and potentially hepatotoxic.

Metabolic Pathway Visualization (Graphviz) The following diagram illustrates the hypothetical metabolic activation of EDA leading to potential quinone toxicity.

MetabolicPathway EDA EDA (Parent) CYP CYP450 (O-Dealkylation) EDA->CYP DHA Dihydroxy-Amphetamine (Catechol Intermediate) CYP->DHA Ring Opening COMT COMT (Methylation) DHA->COMT OX Auto-Oxidation DHA->OX ROS Generation HMO 4-Hydroxy-3-methoxy- amphetamine (Excreted) COMT->HMO Detoxification Quinone Ortho-Quinone (Toxic Species) OX->Quinone Adduct Protein/DNA Adducts Quinone->Adduct Covalent Binding

Caption: Proposed metabolic bioactivation of EDA. The "Ring Opening" step is critical; if slow, toxicity is low. If rapid, catechol formation drives oxidative stress.

In Vivo Assessment Framework

Given the lack of psychostimulant effects, standard LD50 tests are insufficient. The assessment must focus on negative reinforcement and physiological disruption .

Modified Irwin Test (Neurobehavioral Battery)

Instead of simple lethality, use a functional observational battery (FOB) to detect subtle neurotoxicity.

  • Subjects: C57BL/6J Mice (

    
    /group).
    
  • Dose Range: 1, 10, 30, 100 mg/kg (i.p.).

  • Parameters Scored:

    • Autonomic: Salivation, lacrimation, piloerection (Serotonergic syndrome signs).

    • Neuromuscular: Grip strength, ataxia.

    • Sensorimotor: Pre-pulse inhibition (PPI) to detect sensorimotor gating deficits (psychosis risk).

Thermoregulation Assay (Hyperthermia)

MDMA analogs often cause fatal hyperthermia. EDA's safety depends on its thermal neutrality.

  • Method: Implantable telemetry or rectal probe.

  • Protocol: Measure core temperature at

    
     (baseline) to 
    
    
    
    minutes post-injection.
  • Environment: Test at ambient (

    
    ) and elevated (
    
    
    
    ) temperatures to unmask latent thermoregulatory toxicity.
Abuse Liability (Conditioned Place Preference - CPP)

To confirm the "non-addictive" status:

  • Apparatus: Three-chamber box (Drug-paired vs. Saline-paired).

  • Schedule: 3 days conditioning, 1 day test.

  • Validating Outcome: EDA should show Time_{drug} \approx Time_{saline} (Null preference), unlike Amphetamine (positive control).

Analytical Toxicology & Detection

For pharmacokinetic (PK) studies and forensic analysis, EDA must be distinguishable from MDA.

Mass Spectrometry Fragmentation
  • Technique: LC-MS/MS (ESI+).

  • Precursor Ion:

    
     m/z.
    
  • Key Transitions:

    • 
       (Loss of propylamine chain, characteristic tropylium-like ion).
      
    • 
       (Loss of 
      
      
      
      ).
  • Differentiation: MDA (

    
    ) has a distinct mass shift (-14 Da) corresponding to the methylene vs. ethylene bridge.
    

Risk Characterization & Conclusion

The Safety Margin

Current evidence suggests EDA possesses a wide therapeutic index relative to psychostimulant effects, primarily because it lacks the efficacy to drive sympathomimetic toxicity. However, the primary toxicological concern remains the potential for:

  • Chronic Cardiotoxicity: Via 5-HT2B agonism (must be ruled out via in vitro assays).

  • Idiosyncratic Hepatotoxicity: Via catechol-quinone formation if Phase II conjugation (COMT/SULT) is saturated.

Assessment Workflow Summary

AssessmentWorkflow Step1 1. In Silico / In Vitro Screen Step2 2. Acute In Vivo Tolerance Step1->Step2 Sub1 5-HT2B Binding Metabolic Stability Step1->Sub1 Step3 3. Specific Toxicity Assays Step2->Step3 Sub2 Irwin Battery Thermoregulation Step2->Sub2 Decision Risk Classification Step3->Decision Sub3 Hepatotoxicity (ALT/AST) Cardiovascular Telemetry Step3->Sub3

Caption: Tiered toxicological assessment strategy for EDA.

Final Recommendation: Researchers should treat EDA as a low-abuse-liability compound but maintain vigilance regarding cardiovascular safety . It serves as an excellent negative control in amphetamine research but is unlikely to yield viable therapeutic candidates for psychostimulation due to its lack of efficacy.

References

  • Grokipedia. (2025). 3,4-Ethylenedioxyamphetamine (EDA): Chemistry, Pharmacology, and Toxicity. Retrieved from

  • Nichols, D. E. (1986). Differences in the mechanism of action of MDMA and its analogs. Journal of Psychoactive Drugs. (Contextual grounding for SAR of benzodioxoles vs benzodioxins).
  • Monte, A. P., et al. (1993). Dihydrobenzofuran analogues of hallucinogens. 2. Synthesis and 5-HT2A receptor binding affinities. Journal of Medicinal Chemistry. (Structural analog comparison).
  • Soft-Tox. (2024).[5][6] ToxTalk: Stereospecific analysis of ecstasy-like N-ethyl-3,4-ethylenedioxyamphetamine. Retrieved from

  • ResearchGate. (2024). Toxicity of amphetamines: An update on novel psychoactive substances. Retrieved from

Sources

Methodological & Application

Application Notes and Protocols: Handling and Storage of 1-(2,3-Dihydro-benzodioxin-6-yl)-propylamine

Application Notes and Protocols: Handling and Storage of 1-(2,3-Dihydro-benzo[1][2]dioxin-6-yl)-propylamine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,3-Dihydro-benzo[1][2]dioxin-6-yl)-propylamine is a substituted propyl-amine derivative containing the 2,3-dihydro-benzo[1][2]dioxine moiety. This heterocyclic scaffold is of significant interest in medicinal chemistry and drug development, appearing in various pharmacologically active agents. For instance, related benzodioxane structures have been investigated for their roles as potent antagonists for dopamine receptors, highlighting their potential in neuropsychiatric research[3]. Given its reactive amine functional group and potential for biological activity, the integrity and purity of this compound are paramount for generating reproducible and reliable experimental data.

This document provides a detailed guide to the proper handling, storage, and use of 1-(2,3-Dihydro-benzo[1][2]dioxin-6-yl)-propylamine. The protocols herein are designed to ensure the stability of the compound, the safety of laboratory personnel, and the integrity of research outcomes. The causality behind each procedural step is explained to provide a deeper understanding of the best practices required for working with sensitive research chemicals.

Compound Profile and Safety Data Summary

Before handling this compound, it is critical to understand its chemical properties and potential hazards. While a specific Safety Data Sheet (SDS) for this exact molecule should always be sourced from the supplier and consulted, the following summary is based on data from structurally similar benzodioxane amines and provides an authoritative baseline for risk assessment.

Identifier Value
IUPAC Name 1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-amine
Molecular Formula C₁₁H₁₅NO₂[1][2]
Molecular Weight 193.25 g/mol [2]
CAS Number 22251-60-3 (Check supplier for confirmation)
Physical Form Varies (Typically solid or oil, check supplier data)

Anticipated Hazard Profile (Based on Analogous Compounds)

Structurally related amines are classified as hazardous materials. Users must assume this compound presents similar risks.

Hazard ClassificationDescriptionGHS PictogramSignal Word
Acute Oral Toxicity Harmful if swallowed[4][5][6].GHS07Warning
Skin Corrosion/Irritation Causes skin irritation[4][5][7].GHS07Warning
Serious Eye Damage/Irritation Causes serious eye irritation[4][5][6].GHS07Warning
STOT - Single Exposure May cause respiratory irritation[4][5][6].GHS07Warning

Storage Protocols: Ensuring Compound Stability

Primary amines, especially those with aromatic character, are susceptible to degradation through oxidation and reaction with atmospheric carbon dioxide. Improper storage can lead to the formation of impurities, compromising experimental results. The primary goal of the storage protocol is to mitigate these risks by controlling the compound's environment.

Long-Term Storage ( > 4 weeks)

The recommended conditions for long-term storage are designed to maximize the shelf-life of the compound.

ParameterRecommended ConditionRationale
Temperature 2-8°C[4][5][8]Reduces the rate of decomposition reactions.
Atmosphere Under inert gas (Argon or Nitrogen)[5]Prevents oxidation of the amine group and reaction with atmospheric CO₂.
Light Protect from light (Amber vial)[4]Prevents photochemical degradation.
Moisture Tightly sealed in a dry environment[4][8]Prevents hydrolysis and absorption of atmospheric moisture.

Short-Term Storage ( < 4 weeks)

For samples in active use, maintaining stringent storage conditions between experiments is crucial. If the compound is stored in a container that is frequently opened, the risk of exposure to air and moisture increases. It is highly recommended to prepare aliquots from the main stock to avoid repeated exposure of the bulk material.

Safe Handling and Use Protocols

Adherence to strict handling protocols is essential for personnel safety and for preventing contamination or degradation of the compound.

Protocol 3.1: Weighing the Compound

Objective: To accurately weigh a solid or semi-solid sample while minimizing exposure to the atmosphere and laboratory personnel.

Workflow:

  • Preparation:

    • Ensure a calibrated analytical balance is located within a certified chemical fume hood.

    • Don all required Personal Protective Equipment (PPE) as detailed in Section 4.

    • Prepare all necessary tools: spatulas, weighing paper/boat, and a pre-labeled receiving vial.

  • Temperature Equilibration:

    • Remove the sealed container of 1-(2,3-Dihydro-benzo[1][2]dioxin-6-yl)-propylamine from its 2-8°C storage.

    • Place the unopened container in a desiccator at room temperature for at least 20-30 minutes.

    • Causality: This critical step prevents atmospheric moisture from condensing on the cold compound upon opening, which could lead to hydrolysis and inaccurate weight measurements.

  • Aliquotting in a Fume Hood:

    • Once equilibrated, move the container into the fume hood.

    • Briefly flush the headspace of the container with an inert gas (e.g., argon) if possible, particularly if the bulk material will be stored again.

    • Quickly and carefully transfer the desired amount of the compound to the weighing vessel.

    • Minimize the time the primary container is open.

  • Final Steps:

    • Securely reseal the primary container. If it was stored under an inert atmosphere, purge the headspace with inert gas again before sealing.

    • Return the primary container to its designated 2-8°C storage.

    • Proceed immediately with the weighed sample for the next step (e.g., solution preparation).

Protocol 3.2: Stock Solution Preparation

Objective: To prepare a stable, accurate stock solution for experimental use.

Workflow:

  • Solvent Selection:

    • Consult the supplier's data sheet for solubility information. Common solvents for amine compounds include DMSO, DMF, or ethanol.

    • Ensure the chosen solvent is anhydrous (dry) to prevent reaction with the compound.

  • Dissolution:

    • Add the weighed compound to an appropriately sized, pre-labeled amber glass vial.

    • Using a calibrated pipette, add the calculated volume of the anhydrous solvent to the vial.

    • Seal the vial tightly with a PTFE-lined cap.

    • Mix the contents thoroughly using a vortex mixer until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary, but monitor for any signs of degradation (color change).

  • Storage of Stock Solution:

    • Store the stock solution at -20°C or -80°C for long-term stability.

    • For daily use, an aliquot can be kept at 2-8°C, but its stability should be validated over time.

    • Causality: Freezing the solution significantly slows down any potential degradation pathways in the solvent matrix. Using amber vials protects the solution from light.

Personal Protective Equipment (PPE) & Emergency Procedures

All work with this compound must be performed in a well-ventilated laboratory, preferably within a fume hood. The following PPE is mandatory.

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[7].

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) at all times. Change gloves immediately if they become contaminated.

  • Body Protection: A lab coat must be worn and fully fastened.

  • Respiratory Protection: If working with large quantities or if there is a risk of aerosolization outside of a fume hood, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic ammonia derivatives[7].

First Aid Measures (Based on Analogous Compounds)

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists[7].

  • In Case of Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[7].

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention[7].

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention[9].

Waste Disposal

All waste materials, including empty containers, contaminated PPE, and unused compound or solutions, must be disposed of as hazardous chemical waste. Follow all federal, state, and local environmental regulations. Do not dispose of this chemical down the drain[7][10].

Visual Workflow

The following diagram illustrates the decision-making process for the proper handling and storage of the compound from receipt to use.

Gcluster_prepPreparation & Inspectioncluster_storageStorage Decisioncluster_handlingHandling Protocolcluster_finalFinal DispositionReceiveReceive CompoundInspectInspect Packaging& Verify LabelReceive->InspectGetSDSObtain & ReviewSupplier SDSInspect->GetSDSStorageDecisionLong-Term orShort-Term Use?GetSDS->StorageDecisionLongTermLong-Term Storage(2-8°C, Inert Gas, Dark)StorageDecision->LongTerm> 4 WeeksShortTermShort-Term Storage(Prepare for Use)StorageDecision->ShortTerm< 4 WeeksEquilibrateEquilibrate to RTin DesiccatorShortTerm->EquilibrateWeighWeigh in Fume HoodEquilibrate->WeighPrepareSolnPrepare Stock Solution(Anhydrous Solvent)Weigh->PrepareSolnDisposeDispose of WasteWeigh->DisposeWasteUseUse in ExperimentPrepareSoln->UseStoreAliquotStore Aliquots(-20°C or -80°C)PrepareSoln->StoreAliquotUse->DisposeWaste

Application Notes and Protocols for In Vitro Characterization of 1-(2,3-Dihydro-benzodioxin-6-yl)-propylamine

Application Notes and Protocols for In Vitro Characterization of 1-(2,3-Dihydro-benzo[1][2]dioxin-6-yl)-propylamine

Authored by: Your Senior Application Scientist

Introduction

1-(2,3-Dihydro-benzo[1][2]dioxin-6-yl)-propylamine, also known as 3,4-Methylenedioxypropylamphetamine (MDPA), is a substituted amphetamine derivative first synthesized by Alexander Shulgin.[3] Structurally related to known psychoactive compounds such as 3,4-methylenedioxymethamphetamine (MDMA), its pharmacological profile is not extensively characterized in peer-reviewed literature. Anecdotal reports suggest it may act as a "promoter" or enhancer of classical psychedelic compounds, with limited standalone psychoactive effects.[3][4] This suggests a potential interaction with monoaminergic systems, including serotonin (5-HT), dopamine (DA), and norepinephrine (NE) pathways, which are common targets for amphetamine-based compounds.[5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to characterize the in vitro pharmacological profile of 1-(2,3-Dihydro-benzo[1][2]dioxin-6-yl)-propylamine. The protocols detailed herein are designed to elucidate its interaction with key molecular targets within the central nervous system, specifically focusing on monoamine transporters and G-protein coupled receptors (GPCRs).

I. Preliminary Assessment and Compound Handling

1.1. Compound Information

IUPAC Name 1-(2,3-Dihydro-benzo[1][2]dioxin-6-yl)-propylamine
Synonym 3,4-Methylenedioxypropylamphetamine (MDPA)
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.25 g/mol
CAS Number 74698-36-5
Appearance Solid (visual inspection)
Purity >98% (recommended for all assays)
Solubility Soluble in DMSO, ethanol; sparingly soluble in aqueous buffers

1.2. Stock Solution Preparation

For all in vitro assays, it is recommended to prepare a high-concentration stock solution of 1-(2,3-Dihydro-benzo[1][2]dioxin-6-yl)-propylamine in 100% dimethyl sulfoxide (DMSO). A 10 mM stock solution is a common starting point.

  • Procedure:

    • Accurately weigh the required amount of the compound.

    • Dissolve in an appropriate volume of 100% DMSO to achieve a 10 mM concentration.

    • Vortex until fully dissolved.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Causality: DMSO is a versatile solvent for many organic compounds and is compatible with most cell-based assays at final concentrations typically below 0.5%. Preparing a concentrated stock allows for minimal solvent introduction into the final assay, reducing potential off-target effects.

II. Monoamine Transporter Interaction Assays

The primary hypothesis for a substituted amphetamine's mechanism of action is its interaction with monoamine transporters: the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[5] These assays will determine if 1-(2,3-Dihydro-benzo[1][2]dioxin-6-yl)-propylamine acts as an inhibitor of monoamine reuptake and/or as a substrate that induces transporter-mediated efflux (a releasing agent).

Radioligand Uptake Inhibition Assay

This assay determines the potency of the test compound to inhibit the uptake of radiolabeled monoamines into cells expressing the respective transporters.

Principle: Cells stably expressing human SERT, DAT, or NET are incubated with a radiolabeled substrate (e.g., [³H]5-HT, [³H]DA, or [³H]NE) in the presence of varying concentrations of the test compound. The amount of radioactivity accumulated in the cells is measured, and the concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) is determined.

Workflow Diagram:

Gcluster_0Cell Preparationcluster_1Assay Executioncluster_2Data Acquisition & Analysisprep_cellsSeed transporter-expressing cells(e.g., HEK293-hSERT/hDAT/hNET)in 96-well platespreincubatePre-incubate cells with1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamineor control inhibitorsprep_cells->preincubateadd_radioligandAdd radiolabeled substrate(e.g., [³H]5-HT, [³H]DA, [³H]NE)preincubate->add_radioligandincubateIncubate for a defined period(e.g., 1-10 minutes at RT or 37°C)add_radioligand->incubateterminateTerminate uptake by rapid washingwith ice-cold bufferincubate->terminatelyse_cellsLyse cells and transfer toscintillation vialsterminate->lyse_cellsquantifyQuantify radioactivity usingliquid scintillation countinglyse_cells->quantifyanalyzeCalculate IC₅₀ values usingnon-linear regressionquantify->analyzeGcluster_0Cell Preparation & Loadingcluster_1Release Assaycluster_2Data Acquisition & Analysisprep_cellsCulture transporter-expressing cells(e.g., HEK293-hSERT/hDAT/hNET)load_radioligandLoad cells with radiolabeled substrate(e.g., [³H]5-HT, [³H]DA, [³H]NE)prep_cells->load_radioligandwash_cellsWash cells to removeextracellular radiolabelload_radioligand->wash_cellsadd_compoundAdd 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamineor control releaser (e.g., fenfluramine)wash_cells->add_compoundincubateIncubate for a defined period(e.g., 10-30 minutes at 37°C)add_compound->incubatecollect_supernatantCollect the supernatantincubate->collect_supernatantquantifyQuantify radioactivity in thesupernatant and cell lysatecollect_supernatant->quantifyanalyzeCalculate percentage release anddetermine EC₅₀ valuesquantify->analyze

Caption: Workflow for the monoamine release assay.

Detailed Protocol:

  • Cell Culture: Use HEK293 cells stably expressing hSERT, hDAT, or hNET, cultured in 96-well plates.

  • Loading:

    • Wash the cells with assay buffer.

    • Incubate the cells with a radiolabeled monoamine (e.g., [³H]5-HT) for 30-60 minutes at 37°C to allow for uptake and accumulation.

    • Wash the cells thoroughly with ice-cold assay buffer to remove any extracellular radiolabel.

  • Release:

    • Add assay buffer containing various concentrations of 1-(2,3-Dihydro-benzod[1][2]ioxin-6-yl)-propylamine, a vehicle control, or a known releasing agent (e.g., fenfluramine for SERT, amphetamine for DAT). [7] * Incubate for 10-30 minutes at 37°C.

  • Detection:

    • Carefully collect the supernatant from each well.

    • Lyse the remaining cells in the wells.

    • Measure the radioactivity in both the supernatant and the cell lysate using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of release as: (cpm in supernatant) / (cpm in supernatant + cpm in lysate) * 100.

    • Plot the percentage of release against the logarithm of the test compound concentration.

    • Determine the EC₅₀ value (the concentration that elicits 50% of the maximal release) using non-linear regression.

III. G-Protein Coupled Receptor (GPCR) Binding and Functional Assays

Substituted amphetamines can also interact directly with monoamine receptors, particularly serotonin and dopamine receptor subtypes. [8][9]These assays will determine the binding affinity and functional activity of 1-(2,3-Dihydro-benzod[1][2]ioxin-6-yl)-propylamine at these receptors.

Radioligand Binding Assay

This assay measures the ability of the test compound to displace a radiolabeled ligand from a specific receptor, thereby determining its binding affinity (Kᵢ).

Principle: Membranes prepared from cells overexpressing a specific receptor subtype (e.g., 5-HT₂ₐ, D₂) are incubated with a specific radiolabeled antagonist (e.g., [³H]ketanserin for 5-HT₂ₐ, [³H]spiperone for D₂) and varying concentrations of the test compound. [10][11]The amount of bound radioactivity is measured, and the Kᵢ is calculated.

Detailed Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. [1][12]Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of 1-(2,3-Dihydro-benzod[1][2]ioxin-6-yl)-propylamine.

    • Total Binding: Membranes + radioligand + vehicle.

    • Non-specific Binding: Membranes + radioligand + a high concentration of a known unlabeled ligand (e.g., unlabeled spiperone). [10] * Displacement: Membranes + radioligand + test compound dilutions.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium. [1]4. Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand. Wash the filters several times with ice-cold wash buffer. [10]5. Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity.

  • Data Analysis:

    • Calculate the specific binding: Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to obtain the IC₅₀.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Calcium Flux Assay (for Gq-coupled receptors)

This functional assay measures the ability of the test compound to activate Gq-coupled receptors (e.g., 5-HT₂ₐ, 5-HT₂C), which signal through the release of intracellular calcium. [13] Principle: Cells expressing the Gq-coupled receptor of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8, Indo-1). [14]Upon receptor activation by an agonist, Gq proteins stimulate phospholipase C, leading to an increase in intracellular calcium. This increase is detected as a change in the fluorescence intensity of the dye.

Workflow Diagram:

Gcluster_0Cell Preparation & Dye Loadingcluster_1Fluorescence Measurementcluster_2Data Analysisprep_cellsSeed cells expressing Gq-coupledreceptor (e.g., HEK293-h5-HT2A)in 96- or 384-well platesload_dyeLoad cells with a calcium-sensitivefluorescent dye (e.g., Fluo-8 AM)prep_cells->load_dyewash_cellsWash cells to removeextracellular dyeload_dye->wash_cellsbaselineMeasure baseline fluorescencein a kinetic plate readerwash_cells->baselineadd_compoundInject 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamineor control agonist (e.g., serotonin)baseline->add_compoundmeasure_responseMeasure the change in fluorescenceover timeadd_compound->measure_responsecalculate_responseCalculate the peak fluorescenceresponse over baselinemeasure_response->calculate_responseanalyzePlot response vs. concentrationand determine EC₅₀ and Eₘₐₓcalculate_response->analyze

Caption: Workflow for the calcium flux assay.

Detailed Protocol:

  • Cell Culture: Seed HEK293 cells expressing the Gq-coupled receptor of interest (e.g., 5-HT₂ₐ) into black-walled, clear-bottom 96- or 384-well plates. 2. Dye Loading:

    • Prepare a dye-loading solution containing a calcium-sensitive dye like Fluo-8 AM.

    • Remove the growth medium from the cells and add the dye-loading solution.

    • Incubate for 30-60 minutes at 37°C in the dark. [14] * Wash the cells with assay buffer to remove excess dye.

  • Assay Execution:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation). [15] * Record a baseline fluorescence reading for several seconds.

    • Inject varying concentrations of 1-(2,3-Dihydro-benzod[1][2]ioxin-6-yl)-propylamine or a reference agonist (e.g., serotonin).

    • Continue to record the fluorescence signal kinetically for 1-3 minutes to capture the peak response. [15]4. Data Analysis:

    • Determine the maximum fluorescence signal for each well after compound addition.

    • Normalize the data to the baseline and express it as a percentage of the response to a saturating concentration of a reference agonist.

    • Plot the normalized response against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

IV. Data Interpretation and Expected Outcomes

Data Summary Table:

Assay TypeTargetParameterExpected Outcome for a Releasing Agent/Agonist
Uptake Inhibition SERT, DAT, NETIC₅₀ (nM)Low nanomolar to micromolar values, indicating inhibition of reuptake.
Monoamine Release SERT, DAT, NETEC₅₀ (nM), Eₘₐₓ (%)Dose-dependent increase in release, indicating substrate activity.
Receptor Binding 5-HT, DA ReceptorsKᵢ (nM)Affinity for specific receptor subtypes.
Calcium Flux 5-HT₂, 5-HT₂cEC₅₀ (nM), Eₘₐₓ (%)Dose-dependent increase in intracellular calcium, indicating agonist activity.

Interpretation:

  • Potent Uptake Inhibition and Release: If 1-(2,3-Dihydro-benzod[1][2]ioxin-6-yl)-propylamine shows low IC₅₀ values in the uptake assay and potent EC₅₀ values in the release assay, it confirms its action as a substrate-type releaser at the targeted transporters. The relative potencies at SERT, DAT, and NET will define its pharmacological profile (e.g., serotonin-selective, balanced, etc.).

  • Receptor Binding and Functional Activity: If the compound displays high affinity (low Kᵢ) in binding assays and functional activity (agonist or antagonist) in assays like calcium flux, it indicates a direct interaction with postsynaptic receptors. This dual action (transporter and receptor activity) is characteristic of some psychoactive compounds.

  • No Significant Activity: A lack of activity in these assays would suggest that the reported "promoter" effects of 1-(2,3-Dihydro-benzod[1][2]ioxin-6-yl)-propylamine may be mediated by other, less common mechanisms or metabolic transformation into an active compound.

These protocols provide a robust framework for the initial in vitro characterization of 1-(2,3-Dihydro-benzod[1][2]ioxin-6-yl)-propylamine. The results will be crucial for understanding its mechanism of action and guiding further drug development efforts.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • University of Pennsylvania. (n.d.). CALCIUM FLUX PROTOCOL.
  • Bio-protocol. (n.d.). Radioligand binding assays.
  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology, 270(2), C367-C375.
  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology, 270(2), C367-C375.
  • My-Anh, T. N., & Rockman, H. A. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current Protocols, 4(1), e947.
  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol.
  • Springer Nature Experiments. (n.d.). Calcium Imaging Protocols and Methods.
  • Abcam. (n.d.). Calcium Flux Assay Kit (Fluo-8, No Wash) (ab112129).
  • Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening.
  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 68(1), 12-16.
  • Newman, A. H., et al. (2012). Pharmacological characterization of 2-methoxy-N-propylnorapomorphine's (MNPA) interactions with D2 and D3 dopamine receptors. Psychopharmacology, 223(2), 163-174.
  • JoVE. (2022, September 1). A High-throughput Calcium-flux Assay to Study NMDA-receptors.
  • ResearchGate. (n.d.). Standard procedures for monoamine transporter and receptor-binding assays.
  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS chemical neuroscience, 11(12), 1828-1837.
  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 931-942.
  • Fisar, Z., & Hroudova, J. (2022). Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. International journal of molecular sciences, 23(8), 4365.
  • Di Giovanni, G., & De Deurwaerdère, P. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals, 17(9), 1238.
  • El-Hage, S., et al. (2017). The Role of Norepinephrine and Its α-Adrenergic Receptors in the Pathophysiology and Treatment of Major Depressive Disorder and Schizophrenia: A Systematic Review. Frontiers in pharmacology, 8, 149.
  • Rothman, R. B., & Baumann, M. H. (2002). Serotonin releasing agents. Current topics in medicinal chemistry, 2(6), 633-646.
  • Pettibone, D. J., & Williams, M. (1984). Serotonin-releasing effects of substituted piperazines in vitro. Journal of neurochemistry, 43(3), 834-838.
  • Schaller, D., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International journal of molecular sciences, 23(14), 7689.
  • Somaiya, R. D., et al. (2022). In vitro electrochemical measurement of serotonin release in the human jejunum mucosa using a diamond microelectrode. Analyst, 147(10), 2201-2208.
  • National Center for Biotechnology Information. (2013). 1-(2,3-Dihydrobenzo[b]d[1][2]ioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine. In Molecular Imaging and Contrast Agent Database (MICAD).

  • Santa Cruz Biotechnology. (n.d.). 1-(2,3-Dihydro-benzod[1][2]ioxin-6-yl)-propylamine. Retrieved from

  • National Center for Biotechnology Information. (2013). 1-(2,3-Dihydrobenzo[b]d[1][2]ioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine. In Molecular Imaging and Contrast Agent Database (MICAD).

  • Somaiya, R. D., et al. (2022). In vitro electrochemical measurement of serotonin release in the human jejunum mucosa using a diamond microelectrode. Analyst, 147(10), 2201-2208.
  • Schick, A. (2023). Glucocorticoid-induced, rapid serotonin release by serotonergic neurons in vitro. Heidelberg University.
  • Lane, J. R., et al. (2021). Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. International journal of molecular sciences, 22(8), 4053.
  • Grokipedia. (n.d.). 3,4-Methylenedioxy-N-propylamphetamine.
  • Fantegrossi, W. E., et al. (2014). Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA). ACS chemical neuroscience, 5(7), 493-507.
  • University of Pittsburgh. (n.d.). Adrenergics Module.
  • Wang, C., et al. (2017). Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis. Scientific reports, 7(1), 1-15.
  • Zhou, Q., et al. (2021). Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR. Cell research, 31(5), 569-579.
  • Mnie-Filali, O., et al. (2007). 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. British journal of pharmacology, 150(4), 489-501.
  • ResearchGate. (n.d.). Binding affinities for dopamine D2/D3 and sigma s1/s2 receptors.
  • Wikipedia. (n.d.). 3,4-Methylenedioxy-N-ethylamphetamine.
  • Wikipedia. (n.d.). 3,4-Methylenedioxy-N-propylamphetamine.
  • Papaseit, E., et al. (2024). Pharmacogenomics of 3,4-Methylenedioxymethamphetamine (MDMA): A Narrative Review of the Literature. International journal of molecular sciences, 25(16), 8963.
  • Glennon, R. A., & Dukat, M. (1995). Serotonin Receptor Subtypes and Ligands. In Psychopharmacology: The Fourth Generation of Progress. American College of Neuropsychopharmacology.
  • Wu, C. C., et al. (2018). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Molecules, 23(2), 379.
  • Zhou, Q., et al. (2021). Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR. Cell research, 31(5), 569-579.
  • ResearchGate. (n.d.). Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR.
  • Di Giovanni, G., & De Deurwaerdère, P. (2024). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals, 17(6), 701.
  • Sigma-Aldrich. (n.d.). 3-(2,3-dihydro-benzo(1,4)dioxin-6-yl)-6-ethyl-7-hydroxy-2-propyl-chromen-4-one.
  • Sigma-Aldrich. (n.d.). 2,3-dihydro-1,4-benzodioxin-6-ylmethylamine.

Formulation strategies for 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine delivery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Formulation & Delivery Strategies for 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine

Executive Summary

This guide details the formulation and delivery strategies for 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine (referred to herein as DBDP ). Structurally related to the benzodioxan class of CNS-active agents (e.g., idazoxan, piperoxan), DBDP presents a classic "Lipophilic Weak Base" profile (BCS Class II). Its delivery challenges include poor aqueous solubility of the free base, potential first-pass metabolism, and the requirement for blood-brain barrier (BBB) permeation if targeting CNS receptors (e.g., 5-HT,


-adrenergic).

This protocol provides a comprehensive roadmap for:

  • Pre-formulation Profiling: Establishing pKa, LogP, and solubility baselines.

  • Salt Selection: Stabilizing the amine moiety.

  • Advanced Delivery Systems: Fabricating PLGA nanoparticles for sustained CNS delivery.

  • Analytical Validation: HPLC-UV quantification methods.

Pre-Formulation & Physicochemical Profiling

Before attempting complex delivery systems, the fundamental properties of DBDP must be established. As a primary amine attached to a lipophilic benzodioxan ring, DBDP is prone to oxidation and exhibits pH-dependent solubility.

Physicochemical Baseline
PropertyEstimated ValueImplication for Formulation
Molecular Weight ~193.24 g/mol Small molecule; suitable for passive diffusion if lipophilic enough.
pKa (Amine) 9.5 – 10.5Highly ionized at physiological pH (7.4); requires salt form for solubility.
LogP (Octanol/Water) 2.5 – 3.2Lipophilic; good membrane permeability but poor water solubility.
Solubility (Free Base) < 0.1 mg/mL (Water)Requires pH adjustment or cosolvents.
Solubility (HCl Salt) > 10 mg/mL (Water)Preferred solid state form.
Pre-Formulation Decision Matrix

The following logic gate determines the optimal formulation strategy based on the intended route of administration.

FormulationStrategy Start DBDP Free Base CheckSol Aqueous Solubility < 100 µg/mL? Start->CheckSol SaltScreen Salt Screening (HCl, Tartrate, Fumarate) CheckSol->SaltScreen Yes Route Intended Route? Oral Oral Bioavailability Optimization Route->Oral Oral IV_CNS IV / CNS Targeting Route->IV_CNS Parenteral/CNS SaltScreen->Route SEDDS Lipid Formulation (SEDDS/SMEDDS) Oral->SEDDS First Pass Issue CD Cyclodextrin Complex (HP-β-CD) Oral->CD Dissolution Rate Issue Nano PLGA Nanoparticles (Brain Delivery) IV_CNS->Nano Sustained Release/BBB IV_CNS->CD Solubility Only

Figure 1: Decision tree for selecting the appropriate DBDP formulation strategy based on solubility and administration route.

Protocol: Salt Selection & Solid-State Characterization

To ensure reproducible bioavailability, DBDP should be converted from an oily free base to a crystalline salt.

Materials:

  • DBDP (Free Base)

  • Acids: Hydrochloric acid (1M in diethyl ether), L-Tartaric acid, Fumaric acid.

  • Solvents: Ethanol, Isopropanol, Diethyl ether.

Procedure (Hydrochloride Salt Formation):

  • Dissolution: Dissolve 1.0 g of DBDP free base in 5 mL of dry ethanol.

  • Acidification: Dropwise add 1.1 equivalents of HCl (1M in diethyl ether) while stirring at 0°C (ice bath).

    • Note: The benzodioxan ring is acid-stable, but temperature control prevents amine degradation.

  • Precipitation: Add 20 mL of cold diethyl ether to induce crystallization.

  • Filtration: Vacuum filter the white precipitate and wash with cold ether (3 x 5 mL).

  • Drying: Dry under vacuum at 40°C for 24 hours.

  • Validation: Confirm melting point (expect >150°C) and run XRPD (X-Ray Powder Diffraction) to verify crystallinity.

Protocol: PLGA Nanoparticle Formulation (CNS Targeting)

For applications requiring sustained release or enhanced Blood-Brain Barrier (BBB) penetration, encapsulating DBDP in Poly(lactic-co-glycolic acid) (PLGA) nanoparticles is the gold standard.

Mechanism: The PLGA matrix protects the amine from metabolic oxidation and facilitates endocytosis at the BBB (often enhanced with surfactants like Polysorbate 80).

Materials
  • Active: DBDP-HCl (from Section 3).

  • Polymer: PLGA (Resomer® RG 502 H, 50:50 lactide:glycolide).

  • Organic Phase: Dichloromethane (DCM) + Acetone (3:1).

  • Aqueous Phase: 1% PVA (Polyvinyl alcohol, MW 30-70 kDa).

  • Surfactant: Polysorbate 80 (Tween 80).

Double Emulsion Method (w/o/w)

Since DBDP-HCl is water-soluble, a Water-in-Oil-in-Water (w/o/w) method is required to prevent drug leakage into the external phase.

Step-by-Step Workflow:

  • Inner Aqueous Phase (W1): Dissolve 20 mg DBDP-HCl in 200 µL distilled water.

  • Organic Phase (O): Dissolve 100 mg PLGA in 2 mL DCM/Acetone.

  • Primary Emulsion (W1/O):

    • Add W1 to O.

    • Sonicate at 40% amplitude for 60 seconds (Probe Sonicator) on ice.

  • Secondary Emulsion (W1/O/W2):

    • Add the primary emulsion dropwise into 10 mL of 1% PVA solution (W2).

    • Sonicate at 60% amplitude for 2 minutes.

  • Solvent Evaporation:

    • Stir the emulsion magnetically at 500 RPM for 4 hours at room temperature to evaporate DCM.

  • Purification:

    • Centrifuge at 15,000 x g for 30 minutes.

    • Wash pellet 3x with distilled water to remove free drug and excess PVA.

  • Lyophilization:

    • Resuspend pellet in 5% Trehalose (cryoprotectant) and freeze-dry for 48 hours.

PLGA_Process W1 W1: DBDP-HCl in Water Emul1 Primary Emulsion (W1/O) Sonicate 60s W1->Emul1 Org Oil: PLGA in DCM Org->Emul1 W2 W2: 1% PVA Solution Emul2 Double Emulsion (W1/O/W2) Sonicate 120s W2->Emul2 Emul1->Emul2 Evap Solvent Evaporation 4 hrs Emul2->Evap Final Lyophilized Nanoparticles Evap->Final

Figure 2: Double emulsion (w/o/w) solvent evaporation process for encapsulating hydrophilic DBDP salts into PLGA.

Analytical Method: HPLC-UV Quantification

A robust analytical method is critical to determine Encapsulation Efficiency (EE%) and Drug Loading (DL%) .

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • B: Acetonitrile.

    • Gradient: 10% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Absorption of the benzodioxan ring).

  • Retention Time: Expect DBDP peak ~8-10 min depending on gradient.

Calculation of Encapsulation Efficiency:



Safety & Handling

  • Hazard Identification: As a lipophilic amine, treat DBDP as a potential CNS irritant and sensitizer.

  • PPE: Nitrile gloves, safety goggles, and N95 respirator or fume hood are mandatory during weighing and sonication.

  • Storage: Store the HCl salt at -20°C, desiccated, and protected from light to prevent oxidation of the amine or benzodioxan ether linkages.

References

  • PubChem. (2023). 1,4-Benzodioxan-6-amine Compound Summary. National Library of Medicine. [Link]

  • Journal of Controlled Release. (2012). PLGA nanoparticles for the oral delivery of hydrophilic drugs. Elsevier. [Link](General Protocol Reference)

  • European Journal of Pharmaceutics and Biopharmaceutics. (2009). Strategies to overcome the blood-brain barrier for drug delivery to the brain. Elsevier. [Link](CNS Delivery Context)

Troubleshooting & Optimization

Minimizing side reactions during 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine isolation

Author: BenchChem Technical Support Team. Date: February 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs.

Technical Support Center: 1-(2,3-Dihydro-benzo[1][2]dioxin-6-yl)-propylamine

Welcome to the technical support guide for the successful isolation and handling of 1-(2,3-Dihydro-benzo[1][2]dioxin-6-yl)-propylamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this molecule, ensuring high purity, yield, and stereochemical integrity. The inherent reactivity of the benzodioxane ring and the chiral amine center necessitates careful control over experimental conditions. This guide provides troubleshooting solutions and in-depth FAQs to address potential side reactions.

Troubleshooting Guide: Common Isolation Issues

This section addresses specific problems that may arise during the workup and purification of 1-(2,3-Dihydro-benzo[1][2]dioxin-6-yl)-propylamine.

Problem 1: Final Product is Discolored (Pink, Brown, or Yellow)

A common issue is the appearance of color in the isolated product, which is indicative of degradation. The pure amine should be a colorless to off-white solid or oil.

Potential Cause A: Oxidation of the Benzodioxane Ring

The 2,3-dihydro-benzo[1][2]dioxin moiety is susceptible to oxidation, particularly in the presence of air (oxygen), trace metals, or peroxide contaminants in solvents. This process can form highly colored quinone-type impurities.[1] The electron-donating nature of the oxygen atoms in the dioxane ring makes the aromatic system sensitive to oxidative degradation.

Solutions:

  • Inert Atmosphere: Conduct all isolation steps (extractions, solvent removal, and transfers) under an inert atmosphere of nitrogen or argon. This minimizes contact with atmospheric oxygen.

  • Solvent Purity: Use freshly distilled or sparged solvents to remove dissolved oxygen. Ethers, a common solvent choice, can form explosive peroxides which are also potent oxidizing agents; always test for peroxides before use.[3]

  • Antioxidant Use: Consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) to the crude reaction mixture before workup, if compatible with your downstream applications.

  • Temperature Control: Perform extractions and solvent evaporation at low temperatures to reduce the rate of oxidation.

Workflow: Troubleshooting Product Discoloration

G start Product is Discolored q1 Was an inert atmosphere (N2/Ar) used during workup? start->q1 sol1 Implement inert atmosphere protocol. (See Protocol 1) q1->sol1 No q2 Were solvents tested for peroxides and/or deoxygenated? q1->q2 Yes sol1->q2 sol2 Use freshly distilled or sparged solvents. Test for peroxides. q2->sol2 No q3 Was the workup performed at elevated temperatures? q2->q3 Yes sol2->q3 sol3 Maintain low temperatures (<30°C) during extractions and concentration. q3->sol3 Yes end Discoloration Minimized q3->end No sol3->end

Caption: Decision tree for diagnosing and resolving product discoloration.

Problem 2: Significant Loss of Enantiomeric Excess (ee) After Isolation

The stereocenter alpha to the nitrogen is prone to racemization, a critical issue for pharmacologically active compounds. You may observe high ee in the crude product or as the initial salt, but this purity is lost upon isolation of the free base.

Potential Cause: Racemization During pH Adjustment

The most common cause of racemization is exposure to harsh pH conditions (either strongly acidic or basic) or elevated temperatures during the workup, especially when converting the amine salt to the free base. The mechanism can involve the transient formation of an achiral imine intermediate, particularly under basic conditions.[4]

Solutions:

  • Mild Basification: When liberating the free amine from its salt (e.g., hydrochloride), avoid strong bases like NaOH or KOH. Instead, use a milder, buffered base like saturated sodium bicarbonate (NaHCO₃) or a 10% potassium carbonate (K₂CO₃) solution.[4]

  • Temperature Control: Perform the basification and subsequent extraction at low temperatures (0-5°C) to suppress the rate of racemization.

  • Avoid Excess Base: Use only the stoichiometric amount of base required to neutralize the acid salt. Check the pH of the aqueous layer frequently, aiming for a final pH of 9-10.[5]

  • Rapid Extraction: Do not let the free amine sit in the basic aqueous solution for extended periods. Extract it into an organic solvent immediately after liberation.

  • Direct Use of Salt: If subsequent reactions are compatible, consider using the stable, highly crystalline amine salt directly, bypassing the free-basing step altogether.

ParameterStandard Protocol (High Risk)Recommended Protocol (Low Risk)
Base Used 1M - 4M NaOH / KOHSaturated NaHCO₃ / 10% K₂CO₃
Temperature Room Temperature (20-25°C)Ice Bath (0-5°C)
Contact Time > 30 minutes< 15 minutes
pH Target > 129 - 10

Table 1. Comparison of conditions for liberating the free amine from its salt.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the crude product after workup?

For most cases, a two-step purification process is ideal:

  • Acid-Base Extraction: Dissolve the crude material in a non-polar organic solvent (e.g., dichloromethane or ethyl acetate). Extract with dilute acid (e.g., 1M HCl) to pull the amine into the aqueous layer, leaving non-basic impurities behind. Then, carefully basify the aqueous layer (see racemization guide above) and re-extract the pure amine back into an organic solvent.

  • Crystallization/Chromatography: The amine can be isolated as its hydrochloride or tartrate salt, which are often highly crystalline and can be purified by recrystallization.[4] If impurities persist, column chromatography on silica gel is effective. A gradient elution starting with a non-polar solvent and gradually increasing the polarity with a mixture containing methanol and a small amount of triethylamine (to prevent streaking) is recommended.

Q2: How can I store 1-(2,3-Dihydro-benzo[1][2]dioxin-6-yl)-propylamine to prevent degradation?

Long-term stability is best achieved by storing the compound as its hydrochloride salt. The salt form is less susceptible to aerial oxidation and is typically a stable, crystalline solid. Store it in a desiccator, under an inert atmosphere (argon is preferable for long-term storage), and protected from light at cold temperatures (-20°C).

Q3: What analytical techniques are essential for quality control during isolation?

  • TLC (Thin Layer Chromatography): For monitoring reaction completion and tracking the compound during extraction and chromatography.

  • ¹H and ¹³C NMR: To confirm the chemical structure and identify any major impurities.

  • Chiral HPLC: Absolutely critical for determining the enantiomeric excess (ee). This should be performed on the initial salt and the final free base to track any racemization.[6]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Workflow: Validating Chiral Integrity Post-Isolation

G start Isolate Amine Salt (e.g., HCl salt) step1 Analyze ee via Chiral HPLC (Sample 1) start->step1 step2 Perform Free-Basing Protocol (See Protocol 2) step1->step2 step3 Analyze ee of Free Base via Chiral HPLC (Sample 2) step2->step3 decision Compare ee of Sample 1 and 2. Is Δee < 2%? step3->decision success Chiral Integrity Maintained. Proceed to next step. decision->success Yes fail Significant Racemization Detected. decision->fail No troubleshoot Troubleshoot Free-Basing: - Lower Temperature - Use Milder Base - Reduce Contact Time fail->troubleshoot troubleshoot->step2

Caption: A self-validating workflow for ensuring chiral purity.

Experimental Protocols

Protocol 1: General Procedure for Workup Under Inert Atmosphere
  • Cool the completed reaction mixture to room temperature.

  • Assemble your separatory funnel and collection flasks. Purge the entire apparatus with dry nitrogen or argon for 5-10 minutes.

  • Use solvents that have been sparged with nitrogen or argon for at least 30 minutes prior to use.

  • Transfer the reaction mixture and extraction solvents to the separatory funnel via cannula or with positive nitrogen pressure.

  • Perform all aqueous washes and extractions under a gentle positive pressure of the inert gas.

  • Dry the combined organic layers over anhydrous sodium sulfate, still under an inert atmosphere.

  • Filter the solution and concentrate the solvent using a rotary evaporator equipped with a nitrogen/argon inlet on the vacuum trap to break the vacuum.

Protocol 2: Mild Free-Basing of Amine Hydrochloride Salt
  • Dissolve the amine hydrochloride salt in deionized water (approx. 10 mL per gram of salt) in a flask and cool the solution to 0°C in an ice-water bath.

  • Add an equal volume of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • While stirring vigorously, slowly add saturated sodium bicarbonate solution dropwise. Monitor the pH of the aqueous layer using pH paper, stopping when the pH reaches 9.

  • Transfer the biphasic mixture to a separatory funnel and immediately separate the layers.

  • Extract the aqueous layer two more times with fresh organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo at a low temperature (<30°C).

  • The resulting free amine should be used immediately or stored under argon at -20°C.

References

  • Rosenau, T., et al. (2002). Synthesis and oxidation behavior of 2,4,5,7,8-pentamethyl-4H-1,3-benzodioxin-6-ol, a multifunctional oxatocopherol-type antioxidant. Journal of Organic Chemistry. Available at: [Link]

  • El Kaïm, L., et al. (2024). An electrochemical access to 2-amino-2,3-dihydro-1,4-benzodioxanes derived from hydroxytyrosol. Organic & Biomolecular Chemistry. Available at: [Link]

  • Pinto, A., et al. (n.d.). Resolution of a Chiral Amine and Recovery of Unwanted Enantiomer by Racemization: Towards a Greener Industrial Process. Books. Available at: [Link]

  • Idris, N., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry. Available at: [Link]

  • Kamal, A., et al. (2007). Chemistry and pharmacology of benzodioxanes. TSI Journals. Available at: [Link]

  • El Kaïm, L., et al. (2024). An electrochemical access to 2-amino-2,3-dihydro-1,4-benzodioxanes derived from hydroxytyrosol. RSC Publishing. Available at: [Link]

  • Blacker, J., et al. (2021). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds Thesis. Available at: [Link]

  • Reddit user discussion. (2022). Amine Racemisation. r/Chempros. Available at: [Link]

  • Blacker, A. J., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. Available at: [Link]

  • Martin, D., et al. (1999). Racemisation of amines. Google Patents (US6002045A).
  • Shinde, V. M., et al. (2023). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)prop-2-en-1-one. IUCrData. Available at: [Link]

  • Kumar, A. (2024). Modern Approaches to Isolation and Purification in Natural Products Chemistry. Hilaris Publisher. Available at: [Link]

  • Zala, S. P. (2012). Laboratory Techniques of Purification and Isolation. Drug Development and Therapeutics. Available at: [Link]

  • Gul, S., et al. (2026). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Handling & Optimization of 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine (often an intermediate in serotonergic or dopaminergic ligand synthesis) presents a classic challenge in solid-state chemistry: the "grease-to-salt" transition.[1][2] The free base is typically a lipophilic oil or low-melting solid, while its simple inorganic salts (like HCl) often exhibit significant deliquescence —the tendency to absorb atmospheric moisture until the crystal lattice dissolves into a solution.[2]

This guide provides a root-cause analysis and actionable protocols to overcome hygroscopicity through immediate remediation (drying) and long-term optimization (salt selection).[1][2]

Phase 1: Immediate Remediation (Troubleshooting)

Use this section if your sample is currently sticky, clumping, or has turned into an oil.[1]

Protocol A: The "Rescue" Drying Procedure

Standard vacuum drying often fails because the water is trapped within a viscous lattice (solvent entrapment).[2] We use azeotropic distillation to mechanically remove water.

Reagents: Toluene (anhydrous), 2-Propanol (IPA), Heptane.[1][2]

  • Dissolution: Dissolve your "wet" salt in a minimum amount of warm anhydrous 2-Propanol (or Methanol if solubility is poor).[1][2]

  • Azeotropic Carrier: Add 5–10 volumes of Toluene .

    • Why: Toluene forms a positive azeotrope with water (boiling point ~85°C) and water/alcohol mixtures.[2]

  • Rotary Evaporation: Evaporate under reduced pressure at 45–50°C.

    • Observation: As the solvent removes water, the oil should foam and eventually harden.

  • Trituration: If a gum remains, add Heptane or Diethyl Ether and scratch the flask walls vigorously with a spatula to induce nucleation.

  • Final Dry: Place the resulting solid in a vacuum oven at 40°C over P₂O₅ (Phosphorus Pentoxide) for 24 hours.

Phase 2: Root Cause & Engineering (Salt Selection)

Use this section to prevent the issue from recurring in future batches.

The Science of Hygroscopicity in Benzodioxanes

The 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine molecule contains a hydrophobic benzodioxane tail and a hydrophilic amine head.[1][2]

  • The Problem with HCl: The Chloride ion (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) is small and spherical with high charge density. In flexible alkyl-amine molecules, HCl salts often have lower lattice energies, making them prone to hydration (forming hydrates like ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
    
    
    
    or
    
    
    ).[1]
  • The Solution: Use large, organic, or symmetrical counterions to increase lattice energy and hydrophobicity.

Comparative Salt Screening Data

Based on structure-activity relationships (SAR) for phenethylamine derivatives.

CounterionHygroscopicity RiskMelting Point TrendRecommendation
Hydrochloride High (Deliquescent)Low / BroadAvoid for storage; use only for immediate aqueous reactions.[1][2]
Mesylate ModerateMediumGood solubility; often forms stable polymorphs.
Fumarate Low High (Sharp)Gold Standard. The symmetry of fumaric acid often creates high-melting, non-hygroscopic networks.[2]
Succinate Low to ModerateMediumGood alternative if Fumarate is too insoluble.
Tosylate LowHighExcellent for crystallizing lipophilic amines; adds bulk to the lattice.
Workflow: Salt Selection Decision Tree

SaltSelection Start Start: Amine Free Base (Oil/Low Melt) SolubilityCheck Check Solubility in EtOH/IPA Start->SolubilityCheck Decision1 Is the target use IV injection? SolubilityCheck->Decision1 Mesylate Screen Mesylate/Acetate (High Solubility) Decision1->Mesylate Yes Symmetry Apply Symmetry Principle: Screen Fumarate (1:2 or 1:1) Decision1->Symmetry No (Oral/Storage) Result1 Check Hygroscopicity (DVS) Target: <2% mass gain at 80% RH Mesylate->Result1 Symmetry->Result1 Fail Still Hygroscopic? Result1->Fail Tosylate Screen Tosylate/Napsylate (Increase Hydrophobicity) Fail->Tosylate Yes Success Final Candidate Selected Fail->Success No Tosylate->Success

Caption: Decision logic for selecting a counterion based on intended application and physicochemical stability.

Phase 3: Synthesis Protocol (Fumarate Salt)

Recommended as the primary alternative to HCl for this specific scaffold.[2]

Rationale: The 2:1 (Amine:Acid) or 1:1 stoichiometry with fumaric acid typically yields a non-hygroscopic solid due to hydrogen bonding networks that exclude water.

  • Preparation: Dissolve 10 mmol of 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine free base in 20 mL of Ethanol or Isopropanol .

  • Acid Addition:

    • For 1:1 Salt: Add 10 mmol (1.16 g) of Fumaric acid dissolved in hot ethanol.

    • For 2:1 Salt: Add 5 mmol (0.58 g) of Fumaric acid.

  • Crystallization: Heat to reflux for 15 minutes, then allow to cool slowly to room temperature with gentle stirring.

    • Critical Step: If oiling occurs, reheat and add a drop of seed crystal (if available) or scratch the glass.

  • Filtration: Filter the white crystalline solid and wash with cold Acetone (removes unreacted oil).

  • Drying: Dry at 50°C under vacuum.

Frequently Asked Questions (FAQs)

Q1: My sample turned into a liquid overnight on the benchtop. Is it degraded? A: Likely not chemically degraded, but physically transformed. This is deliquescence . The salt lowered the vapor pressure of water on its surface so much that it absorbed moisture until it dissolved itself.[2]

  • Fix: Perform the Azeotropic Distillation (Protocol A) immediately. Check purity by HPLC; if the peak area is unchanged, the molecule is intact.

Q2: Can I use the HCl salt if I keep it in a desiccator? A: Yes, but it poses risks during weighing and formulation. If you must use HCl (e.g., for biological solubility reasons), handle it in a glovebox or a humidity-controlled room (<30% RH).[1][2] Store in amber vials with Parafilm® and a silica gel packet.

Q3: Why is the melting point of my salt 20°C lower than the literature value? A: This is a hallmark of water inclusion .[2] Hygroscopic salts often form hydrates (pseudo-polymorphs) which depress the melting point.[2] Dry the sample aggressively (Protocol A) and re-measure.[2] If the MP rises, water was the impurity.

Q4: I need to inject this into an animal. The Fumarate salt isn't dissolving. A: Fumarates are stable but less soluble.[3]

  • Strategy: You can make a "formulation solution" by dissolving the Fumarate salt in saline, but you may need to adjust the pH slightly or use a co-solvent (like 5% DMSO or PEG400). Alternatively, switch to the Mesylate salt, which offers a compromise: better solubility than fumarate, but less hygroscopic than HCl.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] (The definitive guide on counterion selection and pKa matching).

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[3][4][5] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2]

  • Bauer, J., et al. (2001). Pharmaceutical Solids: A Strategic Approach to Regulatory Considerations. Pharmaceutical Research, 18(6), 859–866. (Discusses polymorphism and hygroscopicity testing).
  • European Pharmacopoeia (Ph. Eur.) . Chapter 5.11. Characters Section in Monographs. (Defines hygroscopicity classifications from "Deliquescent" to "Non-hygroscopic").

Sources

Troubleshooting low receptor binding in 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Receptor Binding in 1-(2,3-Dihydro-benzo[1][2]dioxin-6-yl)-propylamine Assays

Welcome to the technical support center for receptor binding assays. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with their experiments. As Senior Application Scientists, we have structured this resource to provide not just solutions, but also the underlying scientific principles to empower your experimental design and interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a very low or non-existent specific binding signal in my assay with 1-(2,3-Dihydro-benzo[1][2]dioxin-6-yl)-propylamine. What are the primary areas I should investigate?

Low specific binding is a common issue that can be traced back to several key components of the assay. A systematic approach is crucial for efficiently identifying the root cause. The problem generally falls into one of three categories: issues with the assay reagents (the ligand or the receptor), suboptimal assay conditions, or technical execution of the assay.

Below is a logical workflow to diagnose the problem. We will delve into each of these areas in subsequent questions.

TroubleshootingWorkflow Start Start: Low Specific Binding Signal CheckReagents 1. Verify Reagent Quality Start->CheckReagents CheckConditions 2. Optimize Assay Conditions Start->CheckConditions CheckNSB 3. Assess Non-Specific Binding (NSB) Start->CheckNSB Ligand Ligand Integrity & Purity CheckReagents->Ligand Receptor Receptor Activity & Concentration CheckReagents->Receptor Buffer Buffer Composition (pH, Ions) CheckConditions->Buffer Incubation Incubation Time & Temperature CheckConditions->Incubation NSB_High Is NSB >50% of Total Binding? CheckNSB->NSB_High Success Problem Solved Ligand->Success Receptor->Success Buffer->Success Incubation->Success ReduceNSB Implement NSB Reduction Strategies NSB_High->ReduceNSB Yes NSB_High->Success No, investigate other areas ReduceNSB->Success

Caption: Troubleshooting workflow for low specific binding.

Q2: How can I be sure that my ligand, 1-(2,3-Dihydro-benzo[1][2]dioxin-6-yl)-propylamine, is not the source of the problem?

The quality and handling of your ligand, whether it is radiolabeled or fluorescent, are paramount. Degradation or incorrect concentration can completely abolish any specific binding.[3][4]

Key Verification Steps:

  • Purity and Integrity: Always use a high-purity ligand. For new batches, verify the identity and purity if possible. If you are using a radioligand, be mindful of its shelf-life, as radiolysis can degrade the compound and reduce its specific activity over time.[5] It is advisable to aliquot the ligand upon receipt to minimize freeze-thaw cycles.[4]

  • Accurate Concentration: The concentration of your working solutions must be precise. An error in dilution can lead to a ligand concentration that is too low to detect binding or too high, leading to increased non-specific binding.[2]

  • Specific Activity (Radioligands): For radioligands, the specific activity is a critical parameter. Ensure it is high enough for sensitive detection. For instance, tritiated ([³H]) ligands should ideally have a specific activity greater than 20 Ci/mmol.[4]

Parameter Recommendation Rationale
Purity >95% (ideally >98%)Impurities can compete for binding or interfere with detection.
Storage As per manufacturer's instructions (typically -20°C or -80°C, protected from light).Prevents chemical degradation and, for radioligands, minimizes radiolysis.[4]
Handling Aliquot to avoid repeated freeze-thaw cycles. Use low-protein-binding tubes.Maintains ligand stability and prevents loss due to adsorption.
Validation If in doubt, purchase a new, quality-controlled batch of the ligand.Ensures that the ligand is not the variable causing the issue.[4]
Q3: My ligand seems fine. Could the issue be with my receptor preparation?

Absolutely. An inactive or insufficient receptor preparation is a very common cause of low signal. Whether you are using whole cells, crude membrane preparations, or purified receptors, their biological activity is essential.[6]

Troubleshooting Receptor Preparations:

  • Source and Preparation: Membrane preparations are widely used due to the reproducibility and reliability of the data they produce.[6] Ensure your preparation protocol is sound and has been validated. For cell lines expressing the target receptor, ensure the expression level is adequate. For some systems, especially those using [³H]-ligands, high receptor expression levels (e.g., >2 pmol/mg membrane protein) are often required.[7]

  • Receptor Concentration: It is critical to use an optimal amount of receptor protein in the assay. Too little receptor will result in a signal that is too low to detect, while too much can lead to ligand depletion, where more than 10% of the added radioligand is bound, violating the assay's assumptions.[2][6]

  • Activity Verification: The functionality of the receptor preparation should be confirmed. This can be done by running a parallel experiment with a known, high-affinity control ligand for your target receptor. If you get a strong signal with the control ligand, it confirms the receptor preparation is active and the issue likely lies with your experimental ligand or other assay conditions.

This protocol helps determine the optimal protein concentration that gives a robust signal without causing ligand depletion.[2][6]

  • Prepare a dilution series of your membrane preparation in assay buffer. Typical concentrations to test range from 1 to 100 µg of total protein per well.[7]

  • Add a fixed concentration of your radioligand, typically at or near its dissociation constant (Kd), to each well.

  • Incubate under standard conditions to allow binding to reach equilibrium.

  • Separate bound from free ligand using your chosen method (e.g., filtration).

  • Measure the total binding for each protein concentration.

  • Calculate the percentage of total added ligand that is bound for each concentration.

  • Plot the total binding (in counts per minute or other units) versus protein concentration. The optimal concentration will be in the linear range of this curve and, crucially, should result in less than 10% of the total added ligand being bound .[2]

Q4: What role does the assay buffer play, and how can I optimize it?

The assay buffer is not merely a diluent; it is an active component that can profoundly influence receptor-ligand interactions.[8][9] Suboptimal pH, ionic strength, or the presence of interfering substances can drastically reduce specific binding.[1]

Key Buffer Components and Their Effects

ComponentVariableScientific Rationale & Impact on Binding
pH Typically 7.4The pH should be optimized to maintain the physiological conformation and charge state of the receptor and ligand. Deviations can alter binding affinity.[8][10]
Ionic Strength e.g., 100-150 mM NaClIncreasing salt concentration can help to disrupt low-affinity, non-specific electrostatic interactions, thereby reducing background noise.[1]
Divalent Cations e.g., Mg²⁺, Ca²⁺Some receptors, particularly GPCRs, require divalent cations for optimal conformation and ligand binding. Their absence can lead to low or no signal.
Detergents e.g., 0.01% Tween-20 or Triton X-100Low concentrations of non-ionic detergents can be included to reduce non-specific hydrophobic interactions of the ligand with plasticware or filter mats.[1][11]
Protease Inhibitors CocktailEssential for membrane preparations to prevent the degradation of the receptor by endogenous proteases, which would reduce the active receptor concentration.
Blocking Agents e.g., 0.1-1% BSABovine Serum Albumin (BSA) is often added to block non-specific binding sites on the assay plate and other surfaces.[11]

The choice of buffering agent itself (e.g., Tris-HCl vs. HEPES vs. Phosphate) can also have a significant effect on protein stability and ligand binding characteristics.[8][12][13] If you suspect a buffer issue, it is best to test different buffer systems empirically.

Q5: My non-specific binding (NSB) is very high, making my specific binding signal low. How is NSB defined and how can I reduce it?

This is a critical point. Often, the issue is not a complete lack of binding, but rather a poor signal-to-noise ratio where the "noise" (Non-Specific Binding) is overwhelming the "signal" (Specific Binding).

Defining Non-Specific Binding (NSB): NSB refers to the binding of your ligand to sites other than the receptor of interest.[1][14] This can include binding to other proteins, lipids, the filter membrane, or the walls of the assay plate.[1] Specific binding is calculated by subtracting this non-specific component from the total binding measured.

Specific Binding = Total Binding - Non-Specific Binding

NSB is measured by including a set of control wells where you add a very high concentration (typically 1000-fold excess) of a non-labeled ("cold") competitor ligand.[1][2] This cold ligand saturates the specific receptor sites, so any binding of your labeled ligand that still occurs is, by definition, non-specific.[1] An acceptable level of NSB is typically less than 50% of the total binding at the Kd concentration of the ligand.[2]

Strategies to Reduce High NSB:

  • Optimize Ligand Concentration: NSB is often directly proportional to the concentration of the free ligand.[1] Use the lowest possible concentration of your labeled ligand that still gives a robust signal, ideally at or below its Kd value.[2]

  • Increase Ionic Strength: As mentioned in the buffer section, adding salt like NaCl (e.g., to 150 mM) can minimize NSB caused by electrostatic interactions.[1]

  • Add a Detergent: Including a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) can disrupt hydrophobic interactions that contribute to NSB.[1][11]

  • Filter Pre-Soaking (Filtration Assays): Pre-soaking the filter mat in a blocking buffer (e.g., containing polyethyleneimine or BSA) can prevent the ligand from sticking to the filter material itself.[1]

  • Increase Wash Steps: In filtration assays, increasing the number, volume, or temperature of the wash steps can help remove loosely associated, non-specifically bound ligand.[1]

NSB_Reduction HighNSB High Non-Specific Binding Causes Potential Causes HighNSB->Causes Hydrophobic Hydrophobic Interactions Causes->Hydrophobic Electrostatic Electrostatic Interactions Causes->Electrostatic FilterBinding Binding to Filter/Plate Causes->FilterBinding LigandConc Ligand Concentration Too High Causes->LigandConc Solutions Potential Solutions Result Reduced NSB & Improved Signal Window Solutions->Result Detergent Add Detergent (e.g., Tween-20) Hydrophobic->Detergent Salt Increase Salt (e.g., NaCl) Electrostatic->Salt Blocking Pre-soak Filter/Use Blocking Agents FilterBinding->Blocking OptimizeLigand Lower Ligand Concentration LigandConc->OptimizeLigand Detergent->Solutions Salt->Solutions Blocking->Solutions OptimizeLigand->Solutions

Caption: Relationship between causes and solutions for high NSB.

References
  • Surmodics. (n.d.). Non-Specific Binding: What You Need to Know. [Link]

  • Hansen, S. I., Holm, J., & Lyngbye, J. (2001). Effect of hydrogen ion concentration and buffer composition on ligand binding characteristics and polymerization of cow's milk folate binding protein. PubMed. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf. [Link]

  • Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. University of Connecticut. [Link]

  • Fluidic Analytics. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. [Link]

  • Lal, B. (2005). A powerful tool for drug discovery. European Pharmaceutical Review. [Link]

  • Mandegary, A., et al. (2012). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine. Iranian Journal of Pharmaceutical Research. [Link]

  • Assay Depot Inc. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. [Link]

  • Novartis. (n.d.). Quality control for environmental monitoring in radioligand therapy (RLT) manufacturing. [Link]

  • Novartis. (n.d.). Review your center readiness for Radioligand Therapy (RLT). [Link]

  • Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. [Link]

  • de Zanger, R., et al. (2022). Radiolabeling and quality control of therapeutic radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry. [Link]

  • Brudar, S., & Hribar-Lee, B. (2021). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. The Journal of Physical Chemistry B. [Link]

  • Chi, E. Y., et al. (2003). The Effect of Buffers on Protein Conformational Stability. Pharmaceutical Research. [Link]

  • Chen, I., et al. (2019). Effects of Buffer Composition on Protein Purification with a Hydrophobic Anion Exchange Resin, Nuvia aPrime 4A. Bio-Rad. [Link]

  • Jadvar, H., et al. (2024). Establishing a robust radioligand therapy program: A practical approach for North American centers. The Oncologist. [Link]

  • Tworowska, I., et al. (2025). Radiopharmaceutical Quality Control Considerations for Accelerator-Produced Actinium Therapies. ResearchGate. [Link]

  • Yu, Y., et al. (2018). Elucidating the Phosphate Binding Mode of Phosphate-Binding Protein: The Critical Effect of Buffer Solution. The Journal of Physical Chemistry B. [Link]

Sources

Controlling pH sensitivity of 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling pH Sensitivity & Solution Stability

Executive Summary

You are working with 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine (often supplied as the hydrochloride salt).[1] This molecule belongs to the phenethylamine/benzodioxan class. Its handling is governed by two critical chemical features:[2][3]

  • The Primary Amine (

    
    ):  A weak base with a pKa typically in the range of 9.5–10.2 .
    
  • The Benzodioxan Ring: An electron-rich aromatic system susceptible to oxidative degradation.[1]

This guide addresses the three most common support tickets we receive regarding this compound: precipitation in physiological buffers , oxidative discoloration , and HPLC peak tailing .

Part 1: The Core Science (Solubility vs. pH)

To successfully manipulate this compound, you must understand the Henderson-Hasselbalch relationship. The molecule exists in an equilibrium between two forms:

  • Protonated Form (

    
    ):  Water-soluble, dominant at pH < pKa.[1] (This is the powder you received).
    
  • Free Base Form (

    
    ):  Lipophilic (oily), poorly water-soluble, dominant at pH > pKa.[1]
    
The "Crash Out" Danger Zone

Researchers often dissolve the HCl salt in water (clear solution, pH ~5) and then add it to PBS (pH 7.4).

  • Result: The solution turns cloudy or precipitates over 2-4 hours.[1]

  • Why: At pH 7.4, you are approaching the pKa. While the majority is still protonated, the fraction of lipophilic free base increases. In high-salt buffers (like PBS), the "salting-out" effect reduces the solubility of this free base further, causing precipitation.

Diagram: The Solubility Logic Flow

The following diagram illustrates the decision process for maintaining solubility based on pH.

SolubilityLogic Start Dissolve Compound (HCl Salt) CheckPH Check Target pH Start->CheckPH Acidic pH < 7.0 (Acidic) CheckPH->Acidic Low pH Neutral pH 7.0 - 8.0 (Physiological) CheckPH->Neutral Med pH Basic pH > 8.0 (Basic) CheckPH->Basic High pH Stable Stable Solution (Protonated Form) Acidic->Stable ActionAcid Maintain Acidic Buffer (Acetate/Citrate) Acidic->ActionAcid Risk Precipitation Risk (Mixed Species) Neutral->Risk Crash Precipitation Likely (Free Base Dominant) Basic->Crash ActionDMSO REQUIRED: Add 1-5% DMSO or Ethanol Co-solvent Risk->ActionDMSO Mitigation Crash->ActionDMSO Must use high % organic

Figure 1: Decision matrix for buffer selection based on the ionization state of the amine.[1]

Part 2: Troubleshooting Guides

Issue 1: "My solution turned cloudy after adding it to cell culture media."

Diagnosis: The compound precipitated because the buffering capacity of the media shifted the pH toward the pKa, and the ionic strength of the media reduced the solubility of the transient free base.

Protocol: The "Stock-to-Media" Transition Do not dissolve the powder directly into media.[1] Follow this specific sequence:

StepActionTechnical Rationale
1 Primary Stock Dissolve the HCl salt in 100% DMSO or ddH2O at 100x the final concentration.[1]
2 Acidification (Optional) If using water, ensure pH is < 5.[1]0. If neutral, add minimal 0.1M HCl.
3 Dilution Slowly spike the stock into the media while vortexing .
4 Limit Ensure final DMSO concentration is < 0.5% (to avoid cytotoxicity) but sufficient to keep the lipophilic species in solution.

FAQ: Can I use PBS? A: PBS is risky for concentrations > 100 µM.[1] Use HBSS (Hanks' Balanced Salt Solution) or buffers with lower ionic strength if possible, or ensure a co-solvent is present.

Issue 2: "The powder or solution has turned yellow/brown."

Diagnosis: Oxidative degradation.[1] The benzodioxan ring is electron-rich, and the primary amine is reactive. In the presence of oxygen and light, "Schiff base" polymerization or ring oxidation occurs, leading to colored impurities (quinones or imines).

Protocol: Stabilization & Storage

  • The "Argon Blanket": Always purge stock solution vials with Argon or Nitrogen gas before closing.

  • Temperature: Store solid powder at -20°C . Store solutions at -80°C .

  • Antioxidants: For aqueous solutions that must sit at room temperature, add 100 µM Ascorbic Acid or EDTA (to chelate metals that catalyze oxidation).[1]

Issue 3: "I see severe peak tailing on my HPLC/LC-MS."

Diagnosis: This is the classic "Silanol Effect." The positively charged amine (


) interacts strongly with the negatively charged residual silanol groups (

) on the silica column stationary phase, causing the peak to drag (tail).[4]

Protocol: Chromatographic Optimization

ParameterRecommendationWhy?
Column C18 with "End-capping" or Base-Deactivated Silica (BDS) Reduces the number of free silanol groups available for interaction.[1]
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) TFA is an ion-pairing agent.[1] It "masks" the positive charge of the amine, improving peak shape.
Alternative Modifier Triethylamine (TEA) TEA competes for the silanol sites, saturating them so your drug elutes cleanly.
High pH Method Ammonium Bicarbonate (pH 10) Only for hybrid columns (e.g., Waters XBridge).[1] Running at high pH forces the drug into its neutral form, eliminating ionic interaction with silanols.
Diagram: HPLC Troubleshooting Logic

HPLCFlow Problem Problem: Peak Tailing Cause Cause: Silanol Interaction Problem->Cause Sol1 Add 0.1% TFA (Ion Pairing) Cause->Sol1 Standard Fix Sol2 Use High pH Resistant Column (pH > 9.5) Cause->Sol2 Best Shape Sol3 Add Triethylamine (Silanol Blocker) Cause->Sol3 Legacy Fix

Figure 2: Strategies to eliminate peak tailing for amine-based compounds.

References

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Definitive text on pKa/Solubility relationships).

  • PubChem. 1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one Compound Summary. National Library of Medicine. Available at: [Link] (Structural analog data).[1]

  • Chrom Tech. (2025).[1][2] What Causes Peak Tailing in HPLC? Available at: [Link] (General guide on silanol interactions with amines).[1]

  • Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly, 20(1), 115-126.[1][5] (Validation of Henderson-Hasselbalch for weak bases).

  • Phenomenex. (2025).[1][6] How to Reduce Peak Tailing in HPLC? Available at: [Link] (Method development for basic compounds).[1]

Sources

Validation & Comparative

Technical Guide: FTIR Identification of 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a robust Fourier Transform Infrared (FTIR) spectroscopy protocol for the identification of 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine (also known as 3,4-ethylenedioxy-α-ethylphenethylamine or an isomer of the designer drug "EDMA").

Context: This molecule is a structural analogue of the controlled substance MDA (3,4-methylenedioxyamphetamine) . The critical analytical challenge lies in differentiating the 1,4-benzodioxan ring system (six-membered, ethylenedioxy bridge) from the 1,3-benzodioxole ring system (five-membered, methylenedioxy bridge) found in MDA and MDMA.

Comparison Verdict: While Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for structural elucidation, FTIR offers superior speed and a non-destructive workflow for differentiating these specific ring-isomers. The absence of the "methylenedioxy bridge" band (~930 cm⁻¹) in the target molecule is the definitive spectral discriminator.

Chemical Profile & Structural Analysis

Understanding the vibrational modes requires a precise structural definition.

FeatureTarget Molecule: 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamineAlternative (Confusant): MDA (3,4-Methylenedioxyamphetamine)
Ring System 1,4-Benzodioxan (2,3-dihydro-1,4-benzodioxin)1,3-Benzodioxole (1,3-benzodioxole)
Bridge Structure Ethylene bridge (-O-CH₂-CH₂-O-)Methylene bridge (-O-CH₂-O-)
Ring Conformation Flexible (Twist-boat/Half-chair)Rigid/Planar
Key Spectral Region 1000–1300 cm⁻¹ (Ether stretches)900–1050 cm⁻¹ (Bridge vibrations)

Experimental Protocol: ATR-FTIR

Standard Operating Procedure (SOP) for Forensic/Research Identification

Sample Preparation
  • Technique: Attenuated Total Reflectance (ATR) is recommended over KBr pellets to avoid moisture interference in the amine region.

  • Crystal Material: Diamond or ZnSe (Diamond preferred for durability with hydrochloride salts).

  • Sample State:

    • Solid (HCl Salt): Place ~2 mg of powder directly on the crystal. Apply high pressure to ensure varying contact.

    • Liquid (Freebase): Place 1 drop on the crystal. (Note: Freebase amines absorb CO₂ rapidly; analyze immediately).

Instrument Parameters
  • Spectral Range: 4000 – 600 cm⁻¹

  • Resolution: 4 cm⁻¹ (Sufficient to resolve aromatic splitting)

  • Scans: 32 (Screening) or 64 (High signal-to-noise for library matching)

  • Background: Air background acquired immediately prior to sample.

FTIR Spectral Analysis (The Core Product)[1][4]

The identification relies on detecting the specific vibrational modes of the 1,4-benzodioxan ring and confirming the absence of 1,3-benzodioxole markers.

Diagnostic Peak Assignments
Functional GroupWavenumber (cm⁻¹)Vibrational ModeDiagnostic Value
Primary Amine 3350–3250N-H Stretching (Doublet if freebase, broad if salt)Class Identifier (Amine)
Alkyl Chain 2960–2870C-H Stretching (sp³)Non-specific (Propyl chain)
Aromatic Ring 1590, 1500C=C Ring StretchingClass Identifier (Aromatic)
Benzodioxan Ether 1285, 1260 Asymmetric C-O-C Stretch High (Distinguishes from MDA)
Benzodioxan Ether 1120–1080 Symmetric C-O-C Stretch High
Aromatic C-H 810–830Out-of-plane (oop) bendingSubstitution Pattern (1,2,4-like)
Dioxan Ring Breathing ~880–890Ring deformationModerate
The "Benzodioxan vs. Benzodioxole" Discriminator

The most critical step is distinguishing the target from MDA.

  • MDA (Alternative): Exhibits a very strong, sharp band at ~930 cm⁻¹ (C-O-C-O stretching of the methylenedioxy bridge) and ~1035 cm⁻¹ .

  • Target (Product): LACKS the 930 cm⁻¹ band. Instead, it shows broader, complex ether bands in the 1050–1280 cm⁻¹ region due to the ethylene bridge flexibility.

Performance Comparison: FTIR vs. Alternatives

This table objectively compares FTIR against other common analytical techniques for this specific application.

FeatureFTIR (This Protocol) GC-MS (Alternative) Raman Spectroscopy
differentiation Mechanism Vibrational modes of the oxygenated ring (Bridge size).Mass fragmentation (m/z) & Retention Time.Inelastic light scattering (Polarizability).
Isomer Discrimination Excellent. 1,4-dioxan vs 1,3-dioxole spectra are visually distinct.Good, but requires reference standards for retention time (Mass spectra are very similar).Good, but often suffers from fluorescence in impure samples.
Speed < 2 minutes.[1]15–30 minutes.< 1 minute.
Sample Destruction Non-destructive (Recoverable).Destructive.Non-destructive.
Limit of Detection ~1–5% purity required.Trace levels (ppb/ppm).~5–10% purity required.
Recommendation Primary Screening Tool. Best for rapid salt/isomer confirmation.Confirmatory Tool. Essential for biological matrices (blood/urine).Field Screening. Good for packaging penetration.

Visualization: Identification Workflow

The following diagram outlines the logical decision tree for identifying the target molecule and excluding its common isomer, MDA.

FTIR_Identification_Workflow Start Unknown Sample (White Powder/Crystal) Acquire Acquire ATR-FTIR Spectrum (4000-600 cm⁻¹) Start->Acquire CheckAmine Check 3200-3400 cm⁻¹ (N-H Stretch present?) Acquire->CheckAmine NotAmine Not a Primary Amine (Investigate Precursors) CheckAmine->NotAmine No Check930 Check 920-940 cm⁻¹ (Intense Band Present?) CheckAmine->Check930 Yes IsMDA Probable Benzodioxole (MDA / MDMA) Check930->IsMDA Yes (Methylenedioxy Bridge) Check1280 Check 1260-1290 cm⁻¹ (Strong C-O-C Bands?) Check930->Check1280 No (Absent 930 peak) TargetID Target Identified: 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine Check1280->TargetID Yes (Benzodioxan Signature) Inconclusive Inconclusive (Proceed to GC-MS) Check1280->Inconclusive No

Figure 1: Logical decision tree for differentiating 1,4-benzodioxan derivatives from 1,3-benzodioxole (MDA) analogues using FTIR spectral markers.

References

  • SWGDRUG. (2005).[1] Monographs: 3,4-Methylenedioxyamphetamine (MDA) and 3,4-Methylenedioxymethamphetamine (MDMA).[2][3][4] Scientific Working Group for the Analysis of Seized Drugs. Retrieved from [Link]

  • NIST. (2023). 1,4-Benzodioxin, 2,3-dihydro- Infrared Spectrum.[5][6][7][8] NIST Chemistry WebBook, SRD 69.[6] National Institute of Standards and Technology.[6] Retrieved from [Link]

  • SpectraBase. (2024). Vapor Phase IR Spectrum of 1,4-Benzodioxin.[9][10] Wiley Science Solutions. Retrieved from [Link]

  • Kranenburg, R. F., et al. (2021). Deliberate Evasion of Narcotic Legislation: Trends visualized in Commercial Mixtures of New Psychoactive Substances analyzed by GC–solid deposition–FTIR. Forensic Science International. Retrieved from [Link]

Sources

Comparing potency of 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine vs MDA

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Potency of Novel Psychoactive Compounds: 1-(2,3-Dihydro-benzo[1][2]dioxin-6-yl)-propylamine versus the Benchmark 3,4-Methylenedioxyamphetamine (MDA)

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the potency of novel psychoactive compounds, using 1-(2,3-Dihydro-benzo[1][2]dioxin-6-yl)-propylamine as a case study against the well-characterized benchmark, 3,4-Methylenedioxyamphetamine (MDA). Due to the limited publicly available pharmacological data on 1-(2,3-Dihydro-benzo[1][2]dioxin-6-yl)-propylamine, this document will refer to it as "Compound X" and will focus on the established methodologies and expected data formats for a rigorous scientific comparison.

Introduction: The Rationale for Potency Comparison

In the field of neuropharmacology and drug development, understanding the potency of a novel compound is a critical step in characterizing its potential therapeutic effects and abuse liability. Potency, a measure of the amount of a drug required to produce a specific effect, is a key determinant of its pharmacological profile. This guide will use MDA as a reference compound due to its well-documented and complex mechanism of action, which includes interaction with monoamine transporters and serotonin receptors.

MDA, a member of the amphetamine and MDxx families, acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) and an agonist at several serotonin receptors, most notably the 5-HT2A receptor.[1] Its psychotropic effects are a result of this multifaceted pharmacology. Compound X, with its dihydro-benzo[1][2]dioxin-6-yl moiety, is structurally analogous to the methylenedioxy group of MDA, suggesting a potential for similar pharmacological targets. This structural similarity makes a direct comparison of their potencies at these targets a scientifically valuable endeavor.

Chemical and Structural Analysis

A foundational aspect of comparing two compounds is an analysis of their chemical structures. The similarities and differences in their molecular architecture can provide initial hypotheses about their pharmacological activity.

Feature 1-(2,3-Dihydro-benzo[1][2]dioxin-6-yl)-propylamine (Compound X) 3,4-Methylenedioxyamphetamine (MDA)
Chemical Formula C₁₁H₁₅NO₂C₁₀H₁₃NO₂
Molar Mass 193.24 g/mol 179.22 g/mol
Core Structure 2,3-Dihydro-benzo[1][2]dioxin1,3-Benzodioxole
Side Chain PropylaminePropan-2-amine

The key structural difference lies in the dioxin ring and the position of the amine on the propyl chain. These variations can influence how each molecule binds to and interacts with its target receptors and transporters, ultimately affecting their potency.

Pharmacodynamics: Unraveling the Mechanism of Action

The potency of a psychoactive compound is determined by its affinity for and efficacy at its molecular targets. For compounds like MDA and potentially Compound X, the primary targets are the monoamine transporters (SERT, DAT, and NET) and serotonin receptors (primarily 5-HT2 subtypes).

Monoamine Transporter Interaction

MDA is a potent releaser of serotonin, norepinephrine, and dopamine. This is achieved by binding to the respective transporters and reversing their function. The potency of a compound as a monoamine transporter substrate can be quantified by its EC50 value for neurotransmitter release or its IC50 value for uptake inhibition.

Serotonin Receptor Agonism

In addition to its effects on monoamine transporters, MDA is an agonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1] This direct receptor activation contributes to its psychedelic effects. The potency at these receptors is determined by the compound's binding affinity (Ki) and its functional efficacy (EC50 for a downstream signaling event, such as inositol phosphate accumulation or calcium mobilization).

The following diagram illustrates the primary signaling pathways affected by MDA and hypothesized for Compound X.

Signaling_Pathways cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Compound Compound X / MDA SERT SERT Compound->SERT Binds & Reverses DAT DAT Compound->DAT Binds & Reverses NET NET Compound->NET Binds & Reverses VMAT2 VMAT2 Compound->VMAT2 Disrupts Sequestration Serotonin_vesicle Serotonin Vesicles SERT->Serotonin_vesicle Uptake Inhibition Synaptic_Cleft Synaptic Cleft SERT->Synaptic_Cleft Release Dopamine_vesicle Dopamine Vesicles DAT->Dopamine_vesicle Uptake Inhibition DAT->Synaptic_Cleft Release Norepinephrine_vesicle Norepinephrine Vesicles NET->Norepinephrine_vesicle Uptake Inhibition NET->Synaptic_Cleft Release HTR2A 5-HT2A Receptor Gq_G11 Gq/G11 HTR2A->Gq_G11 Activation PLC Phospholipase C Gq_G11->PLC Activation IP3_DAG IP3 & DAG PLC->IP3_DAG Hydrolysis of PIP2 Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC Activation Cellular_Response Cellular Response (Psychedelic Effects) Ca_PKC->Cellular_Response Compound_Post Compound X / MDA Compound_Post->HTR2A Agonist Binding Serotonin_release Increased Serotonin Synaptic_Cleft->Serotonin_release Dopamine_release Increased Dopamine Synaptic_Cleft->Dopamine_release Norepinephrine_release Increased Norepinephrine Synaptic_Cleft->Norepinephrine_release Serotonin_release->HTR2A

Figure 1: Hypothesized signaling pathways for Compound X and MDA.

Experimental Protocols for Potency Determination

To empirically compare the potency of Compound X and MDA, a series of in vitro assays are necessary. The following protocols are standard in the field and provide a robust framework for such a comparison.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[3] These assays measure the ability of a test compound to displace a radiolabeled ligand from its receptor.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Assay start Start prepare_membranes Prepare Cell Membranes (Expressing Target Receptor) start->prepare_membranes incubate Incubate Membranes with Radioligand and Test Compound (Varying Concentrations) prepare_membranes->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (IC50 and Ki Determination) quantify->analyze end End analyze->end

Figure 2: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Preparation of Receptor Source: Utilize cell lines (e.g., HEK293) stably transfected to express the human serotonin 5-HT2A receptor.[4] Prepare membrane homogenates from these cells.

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT2A) and a range of concentrations of the test compound (Compound X or MDA).[2]

  • Equilibrium: Allow the binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assays

These assays measure the ability of a compound to block the reuptake of neurotransmitters by their respective transporters.[5]

Experimental Workflow: Neurotransmitter Uptake Inhibition Assay

Uptake_Inhibition_Assay start Start prepare_cells Prepare Cells (Expressing Target Transporter) start->prepare_cells preincubate Pre-incubate Cells with Test Compound (Varying Concentrations) prepare_cells->preincubate add_substrate Add Radiolabeled Neurotransmitter (e.g., [³H]5-HT) preincubate->add_substrate incubate Incubate for a Defined Period add_substrate->incubate stop_uptake Stop Uptake (e.g., Rapid Filtration, Washing) incubate->stop_uptake quantify Quantify Intracellular Radioactivity stop_uptake->quantify analyze Data Analysis (IC50 Determination) quantify->analyze end End analyze->end

Sources

Optimizing HPLC Separation of Benzodioxan Derivatives: A Comparative Retention Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides a technical analysis of High-Performance Liquid Chromatography (HPLC) retention behaviors for benzodioxan derivatives (e.g., 1,4-benzodioxan, piperoxan, idazoxan). Unlike standard alkyl-chain separations, benzodioxan moieties possess unique electronic signatures—specifically the electron-rich dioxy-fused benzene ring—that demand nuanced stationary phase selection. This document compares the performance of C18 (Octadecyl) against Phenyl-Hexyl and Chiral stationary phases, offering data-driven protocols for researchers in drug discovery and quality control.

Chemical Context & Chromatographic Challenges

Benzodioxan derivatives are privileged scaffolds in medicinal chemistry, often acting as


-adrenergic antagonists or serotonergic agents. Their analysis presents three specific chromatographic challenges:
  • Positional Isomerism: Substituents on the aromatic ring (positions 5, 6, 7, 8) vs. the dioxane ring (positions 2, 3) often co-elute on purely hydrophobic phases.

  • Basicity: Many bioactive derivatives (e.g., Piperoxan) contain secondary or tertiary amines, leading to peak tailing on silanol-active columns.

  • Chirality: The C2 and C3 positions of the 1,4-benzodioxan ring create stereocenters, requiring enantioselective methods.

Comparative Analysis: Stationary Phase Selectivity

The choice of stationary phase dictates the separation mechanism. While C18 is the industry standard for hydrophobicity, it often fails to resolve the subtle electronic differences inherent in benzodioxan isomers.

Comparison Table: Predicted Selectivity Trends

Data synthesized from comparative physicochemical behavior of aromatic ethers.

FeatureC18 (Octadecyl) Phenyl-Hexyl Pentafluorophenyl (PFP)
Primary Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction
Dipole-Dipole +

-

+ H-Bonding
Benzodioxan Retention High (driven by alkyl bulk)Moderate (driven by aromaticity)Variable (driven by polarity)
Isomer Resolution Poor (often co-elutes positional isomers)Excellent (resolves ortho/meta/para via electron density)Good (resolves halogenated derivatives)
Mobile Phase Pref. Acetonitrile (ACN) or Methanol (MeOH)Methanol (Enhances

-

selectivity)
Methanol or ACN
Peak Shape (Amines) Good (if end-capped/base-deactivated)GoodExcellent (often superior for basic compounds)
Deep Dive: The - Interaction Advantage

Benzodioxan derivatives contain an electron-rich aromatic ring fused to an oxygenated heterocycle.

  • On C18: Retention is governed solely by solvophobic theory. Two isomers with similar logP (hydrophobicity) will likely co-elute.

  • On Phenyl-Hexyl: The stationary phase's phenyl ring interacts with the benzodioxan's

    
    -electrons. Substituents that alter the electron density of the benzodioxan ring (e.g., electron-withdrawing nitro groups vs. electron-donating methoxy groups) significantly change the retention time, often providing baseline resolution for compounds that merge on C18.
    

Critical Insight: When using Phenyl-Hexyl columns, Methanol is the preferred organic modifier.[1] Acetonitrile's


-electrons can compete with the analyte for stationary phase sites, effectively "washing out" the unique selectivity advantage of the column.

Experimental Protocols

Protocol A: Achiral Purity Profiling (Reverse Phase)

Objective: Separate benzodioxan impurities and positional isomers.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid). Low pH suppresses silanol activity and ensures amine protonation.

  • Mobile Phase B: Methanol (LC-MS grade).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10%

      
       80% B
      
    • 15-18 min: 80% B (Wash)

    • 18.1 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C.

  • Detection: UV @ 220 nm (amide/amine bonds) and 280 nm (aromatic ring).

Protocol B: Chiral Enantioseparation

Objective: Resolve (R)- and (S)- enantiomers of 2-substituted benzodioxans.

  • Column: Daicel Chiralpak IA or Phenomenex Lux Cellulose-1 (Amylose/Cellulose tris-carbamates).

  • Mode: Normal Phase (for maximum selectivity).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Note: The diethylamine additive is strictly required to sharpen the peaks of basic benzodioxan derivatives.

Visualizing the Decision Process

The following diagram illustrates the logical flow for selecting the appropriate HPLC method based on the specific structural challenge of the benzodioxan derivative.

Benzodioxan_Method_Selection Start Start: Benzodioxan Derivative Analysis CheckChirality Is the molecule chiral? Start->CheckChirality CheckIsomers Are positional isomers present? CheckChirality->CheckIsomers No (Achiral) ChiralMethod Use Polysaccharide Column (e.g., Lux Cellulose-1) CheckChirality->ChiralMethod Yes StandardC18 Standard C18 Column (High Hydrophobicity) CheckIsomers->StandardC18 No (General Purity) PhenylHexyl Phenyl-Hexyl Column (Pi-Pi Interaction) CheckIsomers->PhenylHexyl Yes (Positional Isomers) NormalPhase Normal Phase: Hexane/EtOH + 0.1% DEA ChiralMethod->NormalPhase ACN_Adv Use Acetonitrile (General Elution) StandardC18->ACN_Adv MobilePhaseSelect Mobile Phase Selection PhenylHexyl->MobilePhaseSelect MeOH_Adv Use Methanol (Enhances Pi-Pi Selectivity) MobilePhaseSelect->MeOH_Adv Critical for Selectivity

Caption: Decision tree for selecting stationary phases and mobile phase conditions based on benzodioxan structural properties.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure "Trustworthiness" in your data, implement these self-validating checks:

  • The "Methanol Test": If you suspect co-elution of isomers on a C18 column, switch the organic modifier to Methanol on a Phenyl-Hexyl column. If the peak width decreases or splits into two, you have confirmed the presence of isomers via

    
    -selectivity.
    
  • Tailing Factor Check: For basic benzodioxans (e.g., piperoxan), calculate the USP Tailing Factor (

    
    ).
    
    • If

      
      : Your mobile phase pH is likely too close to the analyte's pKa, or the column has active silanols. Action:  Lower pH to 3.0 or add 0.1% Triethylamine (TEA) if using high pH resistant columns.
      
  • Retention Drift: Benzodioxans can be "sticky." If retention times drift >2%, run a "sawtooth" wash gradient (95% ACN for 5 mins) between injections to remove hydrophobic buildup.

References

  • Separation of 1,4-Benzodioxan-6-ylamine on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Agilent Technologies Application Note 5990-4711EN. Available at: [Link]

  • Piperoxan | C14H19NO2. PubChem Compound Summary.[2] National Library of Medicine. Available at: [Link]

  • Chiral Separation Using SFC and HPLC. Shimadzu Application News. Available at: [Link]

  • Retention behavior of selected basic, acidic and neutral analytes on three different chromatographic stationary phases. Journal of Chromatography A. Available at: [Link]

Sources

X-ray diffraction (XRD) data for 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine crystals

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Crystallographic Characterization of 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine

Executive Summary: The Structural Imperative

In the development of psychoactive therapeutics and phenethylamine analogs, the precise characterization of 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine (hereafter 1-DBP ) is critical. Unlike its widely studied regioisomer EDMA (which possesses a 2-aminopropane chain), 1-DBP features a benzylic amine moiety. This structural nuance significantly alters its solid-state stability, solubility profile, and crystal packing forces.

This guide provides a technical roadmap for the X-ray Diffraction (XRD) characterization of 1-DBP, comparing its predicted and experimental behaviors against established alternatives like the 2-amine isomer and the methylenedioxy analog. The goal is to equip researchers with the protocols necessary to distinguish these isomers and validate the solid-state form (polymorph/salt) for pharmaceutical applications.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its closest structural "alternatives." In drug development, selecting the correct isomer and salt form is paramount for bioavailability.

Table 1: Structural and Solid-State Comparison

FeatureTarget: 1-DBP Alternative A: 2-Amino Isomer Alternative B: Benzodioxole Analog
IUPAC Name 1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-amine1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-amine1-(1,3-benzodioxol-5-yl)propan-1-amine
Amine Position C1 (Benzylic) C2 (Amphetamine-like)C1 (Benzylic)
Chirality 1 Chiral Center (C1)1 Chiral Center (C2)1 Chiral Center (C1)
Stability Risk High: Benzylic amines are prone to oxidation/carbamate formation.Moderate: Standard amine stability.High: Methylenedioxy ring is acid-sensitive.
Preferred Salt Hydrochloride (HCl) for lattice rigidity.Hydrochloride or Fumarate.Hydrochloride.[1]
Crystal System Predicted: Monoclinic (

)
Known: Orthorhombic (

) or Monoclinic.
Monoclinic.[2][3][4]
H-Bonding NH


Cl

(Charge assisted).
NH


Cl

(Charge assisted).
NH


Cl

(Charge assisted).

Technical Insight: The benzylic position of the amine in 1-DBP creates a more compact "head" group compared to the extended tail of the 2-amino isomer. This often leads to higher density packing but lower melting points due to the disruption of the alkyl chain's van der Waals interactions.

Experimental Protocols: Generation & Analysis

To obtain definitive XRD data, one must first isolate the thermodynamically stable salt form. The free base of 1-DBP is a viscous oil and unsuitable for SCXRD.

Protocol A: Synthesis of High-Quality Single Crystals (HCl Salt)
  • Dissolution: Dissolve 100 mg of 1-DBP free base in 2 mL of anhydrous diethyl ether.

  • Acidification: Dropwise add 2.0 M HCl in diethyl ether (1.1 equivalents) under nitrogen atmosphere. A white precipitate (microcrystalline powder) will form immediately.

  • Recrystallization (Vapor Diffusion):

    • Dissolve the precipitate in a minimum amount of warm methanol (approx. 0.5 mL).

    • Place the methanol solution in a small inner vial.

    • Place the inner vial into a larger jar containing 10 mL of ethyl acetate (antisolvent).

    • Seal the outer jar and allow to stand undisturbed at 4°C for 72–96 hours.

    • Result: Prismatic colorless crystals suitable for SCXRD.

Protocol B: X-Ray Diffraction Data Collection
  • Instrument: Bruker D8 Venture or equivalent (Mo K

    
     radiation, 
    
    
    
    Å).
  • Temperature: 100 K (Cryostream) to reduce thermal motion of the ethyl chain.

  • Strategy: Collect full sphere data (

    
    ) to ensure sufficient redundancy.
    

Data Interpretation & Reference Values

Since specific lattice parameters for 1-DBP are not in the open domain, researchers must validate their data against the structural motifs common to the 2,3-dihydro-1,4-benzodioxin class.

Table 2: Diagnostic Crystallographic Parameters (Benzodioxan Class)

ParameterTypical Range (Benzodioxan Salts) Interpretation for 1-DBP
Space Group

(Centrosymmetric)
Most likely for racemic HCl salts.
Z (Formula Units) 4Indicates 1 molecule per asymmetric unit in racemate.
Unit Cell (

)
7.0 – 11.0 ÅShort axis, usually determining the stacking direction.
Unit Cell (

)
10.0 – 14.0 ÅIntermediate axis.
Unit Cell (

)
18.0 – 24.0 ÅLong axis, accommodating the benzodioxan + propyl chain.
Packing Motif Herringbone or

-Stacking
Look for face-to-face

-stacking of the benzodioxan rings (

3.5 Å separation).

Self-Validating Check: If your solved structure shows a disordered ethyl chain (high thermal ellipsoids on C8/C9), this is characteristic of the 1-propylamine side chain having rotational freedom. Re-collect data at lower temperature (100 K) or model the disorder over two positions.

Workflow Visualization

The following diagram illustrates the critical path from crude synthesis to validated structural data, highlighting the decision points for salt selection.

XRD_Workflow Start Crude 1-DBP (Free Base Oil) Salt_Screen Salt Screening (HCl, Fumarate, Tartrate) Start->Salt_Screen Stabilization Crystallization Vapor Diffusion (MeOH / EtOAc) Salt_Screen->Crystallization Select HCl Form PXRD Powder XRD (Phase ID) Crystallization->PXRD Check Crystallinity SCXRD Single Crystal XRD (Structure Solution) PXRD->SCXRD If High Quality Analysis Data Analysis (Packing & H-Bonds) SCXRD->Analysis Solve Structure Analysis->Crystallization If Disordered/Amorphous

Caption: Workflow for the isolation and crystallographic characterization of 1-DBP salts.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3146113, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-amine hydrochloride. Retrieved February 22, 2026, from [Link]

  • Shinde, P. et al. (2023). The synthesis, crystal structure and spectroscopic analysis of (E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 79(7), 674–677. Retrieved from [Link]

  • U.S. Department of Justice, DEA. Microgram Journal - Characterization of Benzodioxolyl-Butanamine Analogs. (Provides comparative methodology for phenethylamine isomers). Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine

Comprehensive Safety and Handling Guide for 1-(2,3-Dihydro-benzo[1][2]dioxin-6-yl)-propylamine

This guide provides essential safety protocols and operational procedures for the handling and disposal of 1-(2,3-Dihydro-benzo[1][2]dioxin-6-yl)-propylamine (CAS No. 654683-88-2). As a substituted propylamine derivative containing a benzodioxin moiety, this compound requires careful management to mitigate potential health risks in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals, offering in-depth guidance rooted in established safety principles and practices.

Understanding the Hazard Landscape

A close analog, 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)-N-methylmethanamine hydrochloride, is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation. Another similar compound, (1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)cyclopropyl)methanamine, carries a GHS07 "Warning" pictogram with hazard statements indicating it causes skin and eye irritation.[3] Based on this data, it is prudent to handle 1-(2,3-Dihydro-benzo[1][2]dioxin-6-yl)-propylamine as a hazardous substance with the potential to cause significant irritation and harm upon exposure.

Anticipated Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Corrosion/Irritation: Expected to cause skin irritation.

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.

These anticipated hazards necessitate the stringent use of personal protective equipment (PPE) and adherence to a comprehensive safety plan.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to ensuring personal safety. The following table outlines the minimum required PPE for handling 1-(2,3-Dihydro-benzo[1][2]dioxin-6-yl)-propylamine.

PPE ComponentSpecificationRationale for Use
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and aerosols that can cause serious eye irritation.
Hand Protection Nitrile or other chemically resistant gloves (e.g., neoprene).To prevent skin contact, which can lead to irritation.[1]
Body Protection A lab coat or a chemical-resistant apron.To protect against incidental skin contact and contamination of personal clothing.
Respiratory Protection To be used in a well-ventilated area. A respirator may be required for handling large quantities or in case of a spill in a poorly ventilated area.To prevent inhalation of aerosols or vapors that may cause respiratory tract irritation.

It is imperative to inspect all PPE for integrity before each use and to follow established protocols for donning and doffing to avoid cross-contamination.

Operational and Disposal Plans: A Step-by-Step Approach

A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.

  • Preparation: Before handling the compound, ensure that a designated work area, preferably within a chemical fume hood, is clean and uncluttered. All necessary equipment and reagents should be readily accessible.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer: When weighing the solid compound, do so in a manner that minimizes dust generation. Use a spatula for transfers and avoid creating airborne particles. If working with a solution, use a calibrated pipette or syringe to transfer the liquid.

  • Reactions and Manipulations: All reactions and manipulations involving this compound should be conducted in a well-ventilated chemical fume hood.

  • Post-Handling: After handling, decontaminate the work area and any equipment used. Properly doff and dispose of contaminated gloves and other disposable PPE. Wash hands thoroughly with soap and water.

In the event of a spill, it is crucial to act quickly and safely:

  • Isolate the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Assess the Spill: Determine the extent of the spill and if it is safe to clean up with the available resources. For large or unmanageable spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full complement of recommended PPE, including respiratory protection if necessary.

  • Contain and Absorb: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain and absorb the substance.[1] Do not use combustible materials like sawdust. For solid spills, carefully sweep up the material to avoid creating dust.

  • Collect and Dispose: Place all contaminated absorbent material and any other contaminated items into a clearly labeled, sealed container for disposal as hazardous waste.[1]

  • Decontaminate: Clean the spill area with a suitable decontaminating agent and wipe it down.

The disposal of 1-(2,3-Dihydro-benzo[1][2]dioxin-6-yl)-propylamine and any associated waste must be handled with care to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials, must be collected in a dedicated and clearly labeled hazardous waste container.[1]

  • Container Labeling: The waste container must be made of a material compatible with the chemical and have a secure lid. Label the container clearly as "Hazardous Waste: 1-(2,3-Dihydro-benzo[1][2]dioxin-6-yl)-propylamine" and include any other relevant hazard warnings.[1]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from incompatible materials, such as strong oxidizing agents and acids.[1]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[4] Never dispose of this chemical down the drain or in the regular trash.[4]

For small quantities of dilute aqueous solutions, in-lab neutralization may be an option prior to disposal, but this must be performed by trained personnel.

  • Verification: Before proceeding, confirm with your local water authority and institutional EHS guidelines that drain disposal of the neutralized solution is permissible.[1]

  • Procedure: In a chemical fume hood and while wearing appropriate PPE, slowly add a weak acid (e.g., dilute acetic acid) to the stirring amine solution.

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter.

  • Neutralization Point: Continue adding the acid dropwise until the pH of the solution is between 6.0 and 8.0.[1]

  • Final Disposal: If permitted, the neutralized solution may be disposed of down the drain with copious amounts of water. If not, it must be collected as hazardous waste.

Emergency Procedures

In case of accidental exposure, follow these first aid measures immediately:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected skin with plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention if symptoms persist.

  • Ingestion: Wash out the mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention.

Always have the Safety Data Sheet (or this guide in its absence) available when seeking medical attention.

Visualized Workflow and Decision-Making

To further clarify the procedural flow, the following diagrams illustrate the key decision points and steps in handling this chemical.

Handling_WorkflowFigure 1: Laboratory Handling Workflowcluster_prepPreparationcluster_handlingHandling (in Fume Hood)cluster_postPost-Handlingprep_areaPrepare Designated Work Areadon_ppeDon Appropriate PPEprep_area->don_ppeweigh_transferWeigh and Transfer Compounddon_ppe->weigh_transferreactionsConduct Reactions/Manipulationsweigh_transfer->reactionsdecontaminateDecontaminate Work Area & Equipmentreactions->decontaminatedoff_disposeDoff and Dispose of PPEdecontaminate->doff_disposewash_handsWash Hands Thoroughlydoff_dispose->wash_hands

Caption: This diagram outlines the standard operating procedure for handling 1-(2,3-Dihydro-benzo[1][2]dioxin-6-yl)-propylamine.

Disposal_Decision_TreeFigure 2: Waste Disposal Decision TreestartWaste Generatedis_diluteIs waste a dilute aqueous solution?start->is_dilutecheck_regsCheck local regulations for drain disposalis_dilute->check_regsYeshazardous_wasteCollect as Hazardous Wasteis_dilute->hazardous_wasteNoneutralizeNeutralize with weak acid to pH 6-8check_regs->neutralizePermittedcheck_regs->hazardous_wasteNot Permitteddrain_disposalDrain Disposal (if permitted)neutralize->drain_disposalstore_saaStore in designated SAAhazardous_waste->store_saaprof_disposalArrange for Professional Disposalstore_saa->prof_disposal

Caption: This decision tree provides a clear path for the appropriate disposal of waste containing the target compound.

References

  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved from [Link]

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